Didesmethyl cariprazine
描述
Structure
3D Structure
属性
IUPAC Name |
[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N4O/c20-16-2-1-3-17(18(16)21)25-12-10-24(11-13-25)9-8-14-4-6-15(7-5-14)23-19(22)26/h1-3,14-15H,4-13H2,(H3,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTWXZNVNBBFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839712-25-3 | |
| Record name | Didesmethyl cariprazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIDESMETHYL CARIPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AY300X9G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Didesmethyl Cariprazine: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didesmethyl cariprazine (B1246890) (DDCAR) is one of the two major, pharmacologically active metabolites of the third-generation antipsychotic cariprazine.[1][2][3] Possessing a long half-life of 1 to 3 weeks, DDCAR significantly contributes to the sustained therapeutic effects of its parent compound in the treatment of schizophrenia and bipolar disorder.[4][5] Like cariprazine, DDCAR exhibits a unique and complex pharmacological profile characterized by partial agonism at dopamine (B1211576) D2 and D3 receptors, with a notable preference for the D3 subtype.[6][7] This technical guide provides an in-depth exploration of the mechanism of action of didesmethyl cariprazine, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action
The precise mechanism of action of this compound, like its parent compound cariprazine, is not fully elucidated but is understood to be mediated through a combination of partial agonist and antagonist activities at various neurotransmitter receptors.[3][5] Its therapeutic efficacy is primarily attributed to its partial agonism at dopamine D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, alongside antagonist activity at serotonin 5-HT2A and 5-HT2B receptors.[6][8] This profile suggests a modulatory effect on dopaminergic and serotonergic neurotransmission.[5]
Receptor Binding Affinity
This compound demonstrates a high affinity for several dopamine and serotonin receptors. Notably, it exhibits a higher selectivity for the human dopamine D3 receptor compared to cariprazine.[6] The binding affinities of DDCAR for various human and rat receptors are summarized in the table below.
| Receptor | Species | pKi | Ki (nM) |
| Dopamine D3 | Human | Not specified | Subnanomolar |
| Dopamine D2L | Human | Not specified | Low nanomolar |
| Dopamine D2S | Human | Not specified | Low nanomolar |
| Serotonin 5-HT1A | Human | Not specified | Low nanomolar |
| Serotonin 5-HT2B | Human | Not specified | Subnanomolar |
| Serotonin 5-HT2A | Human | Moderate | Not specified |
| Histamine H1 | Human | Moderate | Not specified |
| σ1 | Human | Moderate | Not specified |
| Dopamine D3 | Rat | Not specified | Subnanomolar |
Note: Specific pKi or Ki values for all receptors were not consistently available in the provided search results. The table reflects the described affinities.[6]
Functional Activity
The functional activity of this compound varies depending on the receptor and the specific signaling pathway being measured. In functional assays, DDCAR has demonstrated partial agonist, full agonist, and antagonist properties.
Dopamine D2 and D3 Receptors
In cAMP signaling assays, this compound acts as a partial agonist at both D2 and D3 receptors.[6][7] However, in [35S]GTPγS binding assays using membranes from cells expressing human D2 and D3 receptors, DDCAR behaves as an antagonist.[6][9]
Serotonin 5-HT1A Receptor
At the 5-HT1A receptor, this compound acts as a full agonist in cAMP signaling assays.[6][7] In [35S]GTPγS binding assays, it is a partial agonist.[6]
Serotonin 5-HT2B Receptor
This compound consistently acts as a pure antagonist at human 5-HT2B receptors.[6][9]
| Assay Type | Receptor | Functional Activity |
| cAMP Signaling | D2 | Partial Agonist |
| cAMP Signaling | D3 | Partial Agonist |
| [35S]GTPγS Binding | D2 | Antagonist |
| [35S]GTPγS Binding | D3 | Antagonist |
| cAMP Signaling | 5-HT1A | Full Agonist |
| [35S]GTPγS Binding | 5-HT1A | Partial Agonist |
| Not Specified | 5-HT2B | Antagonist |
Signaling Pathways
The multifaceted interactions of this compound with its target receptors initiate distinct downstream signaling cascades.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a variety of in vitro assays. The general methodologies for these key experiments are outlined below.
Receptor Binding Assays
Objective: To determine the affinity of this compound for various receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target human or rat receptor, or from specific brain regions (e.g., rat striatum).
-
Radioligand Incubation: A specific radioligand with known high affinity for the target receptor is incubated with the prepared membranes.
-
Competitive Binding: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Quantification: The bound and free radioligand are separated, typically by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assays
Objective: To assess the functional activity (agonism, antagonism, or partial agonism) of this compound at G-protein coupled receptors.
General Protocol:
-
Membrane Preparation: Similar to receptor binding assays, membranes are prepared from cells expressing the target receptor.
-
Incubation: The membranes are incubated with [35S]GTPγS, a non-hydrolyzable analog of GTP, in the presence or absence of this compound.
-
Agonist Stimulation: For antagonist testing, a known agonist for the receptor is also included in the incubation mixture.
-
G-protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The membrane-bound [35S]GTPγS is separated from the unbound form by filtration, and the radioactivity is measured.
-
Data Analysis: An increase in [35S]GTPγS binding compared to baseline indicates agonist activity. The ability of this compound to block agonist-stimulated binding indicates antagonist activity.
cAMP Accumulation Assays
Objective: To measure the effect of this compound on the production of the second messenger cyclic AMP (cAMP), typically for receptors coupled to Gs or Gi proteins.
General Protocol:
-
Cell Culture: Whole cells expressing the target receptor are cultured.
-
Forskolin Stimulation: Forskolin is often used to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
DDCAR Treatment: The cells are treated with varying concentrations of this compound.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or other detection methods.
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates activation of a Gi-coupled receptor, while an increase suggests activation of a Gs-coupled receptor. The potency (EC50) and efficacy of this compound are determined from the concentration-response curve.
Metabolic Pathway
This compound is formed from cariprazine through a two-step metabolic process primarily mediated by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, CYP2D6.[3][8]
Conclusion
This compound is a critical active metabolite of cariprazine, contributing significantly to its overall pharmacological and therapeutic effects. Its distinct mechanism of action, characterized by high affinity and partial agonism at dopamine D3 and D2 receptors, full agonism at 5-HT1A receptors, and antagonism at 5-HT2B receptors, underscores the complexity of this compound. A thorough understanding of its receptor binding profile, functional activities, and downstream signaling pathways is essential for researchers and clinicians working to optimize the treatment of schizophrenia and bipolar disorder. The experimental methodologies detailed herein provide a framework for the continued investigation of this compound and other novel psychopharmacological agents.
References
- 1. mdpi.com [mdpi.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 5. droracle.ai [droracle.ai]
- 6. dovepress.com [dovepress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Case Report: Long-Acting Oral Cariprazine [frontiersin.org]
- 9. researchgate.net [researchgate.net]
The Pharmacological Profile of Didesmethyl Cariprazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didesmethyl cariprazine (B1246890) (DDCAR) is the major and most persistent active metabolite of the atypical antipsychotic cariprazine. This technical guide provides a comprehensive overview of the pharmacological profile of DDCAR, with a focus on its receptor binding affinity, functional activity, and the underlying signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual representations of metabolic pathways, experimental workflows, and signaling cascades are rendered using Graphviz to facilitate a deeper understanding of DDCAR's complex pharmacology. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic effects are mediated not only by the parent drug but also significantly by its two major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR).[2][3] Cariprazine is metabolized primarily by CYP3A4 and to a lesser extent by CYP2D6, through sequential demethylation.[2][4][5] DDCAR, the final product of this process, is notable for its long half-life of 1-3 weeks, contributing substantially to the sustained clinical activity of cariprazine.[3][6] Understanding the detailed pharmacological profile of DDCAR is therefore crucial for a complete picture of cariprazine's mechanism of action.
This guide delves into the core pharmacological characteristics of DDCAR, presenting a detailed analysis of its interactions with key central nervous system receptors.
Metabolism of Cariprazine to this compound
Cariprazine undergoes N-demethylation to form DCAR, which is further demethylated to produce DDCAR.[2] This metabolic cascade is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[5][7]
References
- 1. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Frontiers | Case Report: Long-Acting Oral Cariprazine [frontiersin.org]
- 4. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
The Enduring Presence: Didesmethyl Cariprazine's Pivotal Role in Schizophrenia Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cariprazine (B1246890), an atypical antipsychotic, has demonstrated efficacy in treating the complex symptomology of schizophrenia. Central to its therapeutic profile is its major active metabolite, didesmethyl cariprazine (DDCAR). This technical guide delves into the core pharmacology, pharmacokinetics, and clinical significance of DDCAR, providing a comprehensive resource for researchers and professionals in the field. Through a detailed examination of its receptor binding profile, functional activity, and prolonged half-life, this paper elucidates the substantial and sustained contribution of DDCAR to the overall clinical effects of cariprazine in patients with schizophrenia. Quantitative data from key studies are summarized, experimental methodologies are detailed, and critical pathways are visualized to offer a thorough understanding of this key therapeutic entity.
Introduction
Cariprazine is a third-generation atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][2] Its mechanism of action is distinguished by its partial agonism at dopamine (B1211576) D2 and D3 receptors, with a notable preference for the D3 receptor, alongside partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[2][3] A critical aspect of cariprazine's clinical profile is its extensive metabolism into two major active metabolites: desmethyl cariprazine (DCAR) and this compound (DDCAR).[4][5] DDCAR, in particular, is the predominant circulating active moiety and possesses a remarkably long half-life, suggesting a significant and prolonged contribution to the therapeutic efficacy of the parent drug.[1][6] This guide provides a detailed technical overview of the role of this compound in the treatment of schizophrenia.
Metabolism of Cariprazine
Cariprazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6, through sequential N-demethylation.[2][4][7] Cariprazine is first demethylated to form desmethyl cariprazine (DCAR), which is subsequently demethylated to form this compound (DDCAR).[5][7] Both DCAR and DDCAR are pharmacologically active, with receptor binding profiles similar to the parent compound.[4][8]
Metabolic pathway of cariprazine.
Pharmacological Profile of this compound
This compound exhibits a pharmacological profile that is qualitatively similar to cariprazine, with a high affinity for dopamine D3 and D2 receptors, and serotonin 5-HT1A receptors.[9][10] Notably, both DCAR and DDCAR show a higher selectivity for the D3 receptor over the D2 receptor when compared to cariprazine.[8][9]
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki) of this compound in comparison to cariprazine.
| Receptor | This compound (DDCAR) Ki (nM) | Cariprazine Ki (nM) | Reference |
| Dopamine D3 | 0.085 - 0.3 | 0.085 - 0.3 | [11] |
| Dopamine D2L | 0.49 - 0.71 | 0.49 - 0.71 | [11] |
| Serotonin 5-HT1A | 1.4 - 2.6 | 1.4 - 2.6 | [11] |
| Serotonin 5-HT2B | 0.58 - 1.1 | 0.58 - 1.1 | [11] |
| Serotonin 5-HT2A | 18.8 | 18.8 | [11] |
| Histamine H1 | 23.3 | 23.3 | [11] |
Functional Activity
In functional assays, DDCAR, much like cariprazine, acts as a partial agonist at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors.[8][9][10] It functions as an antagonist at 5-HT2B receptors.[9][10]
| Assay Type | Receptor | This compound (DDCAR) Activity | Cariprazine Activity | Reference |
| [³⁵S]GTPγS Binding | Human D2 (HEK293 cells) | Antagonist | Antagonist | [10] |
| [³⁵S]GTPγS Binding | Human D3 (CHO cells) | Antagonist | Antagonist | [10] |
| [³⁵S]GTPγS Binding | Rat Hippocampus (5-HT1A) | Partial Agonist | Partial Agonist | [10] |
| cAMP Signaling | Human D2 | Partial Agonist | Partial Agonist | [10] |
| cAMP Signaling | Human D3 | Partial Agonist | Partial Agonist | [10] |
| cAMP Signaling | Human 5-HT1A | Full Agonist | Full Agonist | [9] |
| Functional Assay | Human 5-HT2B | Antagonist | Antagonist | [9] |
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinities of this compound and cariprazine for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human receptor of interest (e.g., D2, D3, 5-HT1A) or from rodent brain tissue are prepared.
-
Radioligand Binding: A specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (DDCAR or cariprazine).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[11]
[³⁵S]GTPγS Functional Assays
Objective: To assess the functional activity (agonist, antagonist, or partial agonist) of this compound at G-protein coupled receptors.
Methodology:
-
Membrane Incubation: Cell membranes expressing the receptor of interest are incubated with GDP, the test compound (DDCAR), and [³⁵S]GTPγS.
-
Agonist Stimulation: For antagonist testing, a known agonist for the receptor is also included in the incubation mixture.
-
Filtration and Measurement: The reaction is terminated, and the membranes are collected by filtration. The amount of [³⁵S]GTPγS bound to the G-proteins is measured.
-
Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while inhibition of agonist-stimulated binding suggests antagonist activity. Partial agonism is characterized by a submaximal stimulation of binding compared to a full agonist.[10]
Experimental workflows for in vitro assays.
Pharmacokinetics of this compound
The pharmacokinetic profile of DDCAR is a defining feature of cariprazine treatment, characterized by a significantly longer half-life compared to the parent drug and its other major metabolite, DCAR.[5][12]
| Parameter | This compound (DDCAR) | Desmethyl Cariprazine (DCAR) | Cariprazine | Reference |
| Time to Steady State | ~4-8 weeks | ~1-2 weeks | ~1-2 weeks | [5][13][14] |
| Terminal Half-life | 1-3 weeks (314-446 hours) | 29.7 - 37.5 hours | 2-4 days (31.6-68.4 hours) | [5][12][15] |
| Contribution to Total Active Moieties at Steady State | ~63% | ~9% | ~28% | [16] |
This extended half-life means that DDCAR accumulates to become the predominant active moiety in the plasma at steady state, ensuring sustained receptor engagement even with fluctuations in adherence.[6][16]
Clinical Significance in Schizophrenia Treatment
The sustained exposure to DDCAR is believed to contribute significantly to the overall and long-term efficacy of cariprazine in schizophrenia.[8][16]
Efficacy in Acute Schizophrenia
In short-term, placebo-controlled trials in patients with acute exacerbations of schizophrenia, cariprazine demonstrated superiority over placebo in improving symptoms.[1][17] The therapeutic effect is attributed to the combined action of cariprazine and its active metabolites, including DDCAR.[4]
| Study Design | Dose Range (Cariprazine) | Primary Endpoint | Result | Reference |
| 6-week, randomized, double-blind, placebo-controlled | 1.5-6 mg/day | Change in PANSS Total Score | Statistically significant improvement vs. placebo | [1][18] |
Relapse Prevention in Maintenance Treatment
A long-term, randomized withdrawal study demonstrated that continued treatment with cariprazine significantly delayed the time to relapse compared to placebo.[1][6] The long half-life of DDCAR likely plays a crucial role in maintaining therapeutic coverage and preventing relapse.[19]
| Study Design | Duration | Primary Endpoint | Result | Reference |
| Randomized withdrawal | 72 weeks (double-blind phase) | Time to first relapse | Cariprazine significantly delayed relapse (HR 0.45) | [1][18] |
Conclusion
This compound is not merely a metabolite of cariprazine but a key contributor to its therapeutic efficacy in schizophrenia. Its pharmacological profile, characterized by high affinity and partial agonism at dopamine D3 and D2 receptors, mirrors that of the parent compound. However, its exceptionally long half-life and resulting accumulation to become the predominant active moiety at steady state are what set it apart. This sustained presence ensures continuous target engagement, which is likely a critical factor in both the acute and long-term management of schizophrenia with cariprazine. For researchers and drug development professionals, a thorough understanding of the distinct properties of this compound is essential for optimizing treatment strategies and developing future antipsychotic agents. The enduring activity of DDCAR underscores the importance of considering metabolite pharmacology in the comprehensive evaluation of novel CNS therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. clinicalschizophrenia.net [clinicalschizophrenia.net]
- 3. psychscenehub.com [psychscenehub.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dovepress.com [dovepress.com]
- 11. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 13. recordati.ch [recordati.ch]
- 14. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 15. Clinical pharmacology study of cariprazine (MP-214) in patients with schizophrenia (12-week treatment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. "Cariprazine for Acute and Maintenance Treatment of Adults with Schizop" by Leslie L. Citrome [touroscholar.touro.edu]
- 18. VRAYLAR® (cariprazine) Efficacy for Schizophrenia [vraylarhcp.com]
- 19. youtube.com [youtube.com]
Didesmethyl Cariprazine: An In-depth Technical Guide to its Dopamine D3 Receptor Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didesmethyl cariprazine (B1246890) (DDCAR) is a major active metabolite of the atypical antipsychotic cariprazine.[1][2] Cariprazine and its metabolites, including DDCAR, exhibit a unique pharmacological profile characterized by a high affinity for dopamine (B1211576) D3 receptors.[1][2] This preferential binding to D3 over D2 receptors is thought to contribute to cariprazine's therapeutic effects, particularly on negative and cognitive symptoms of schizophrenia. This technical guide provides a comprehensive overview of the dopamine D3 receptor affinity and functional activity of didesmethyl cariprazine, including detailed experimental protocols and a summary of quantitative data.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of this compound at the human dopamine D3 receptor, as reported in the scientific literature.
Table 1: Binding Affinity of this compound at the Human Dopamine D3 Receptor
| Parameter | Value | Cell Line | Radioligand | Reference |
| Ki | 0.056 nM | CHO | Not Specified | [3] |
| pKi | 10.25 | CHO | Not Specified | [2] |
| Kdkin | Not Reported | Not Specified | [3H]raclopride | [1] |
Table 2: Functional Activity of this compound at the Human Dopamine D3 Receptor
| Assay Type | Parameter | Value | Cell Line | Reference |
| cAMP Accumulation | Partial Agonist | ~20-30% less than dopamine | CHO | [1][2] |
| [35S]GTPγS Binding | Antagonist | Not Applicable | CHO | [1][2] |
| β-arrestin Recruitment | Partial Agonist | EC50 = 5.52 nM and 4.19 µM (biphasic) | U2OS | [4] |
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of the D3 receptor by an agonist, such as this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is central to the receptor's modulatory effects on neuronal activity. Beyond cAMP inhibition, D3 receptor activation can also influence other signaling cascades, including those involving mitogen-activated protein kinases (MAPKs) and ion channels.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the dopamine D3 receptor.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
A fixed concentration of radioligand (e.g., [3H]spiperone).
-
Increasing concentrations of this compound or a reference compound.
-
Cell membranes.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., haloperidol).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger in D3 receptor signaling.
Methodology:
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing the human dopamine D3 receptor in appropriate growth medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound or a reference agonist.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) by non-linear regression analysis.
-
Conclusion
This compound demonstrates high affinity for the human dopamine D3 receptor and functions as a partial agonist in modulating cAMP levels. Its distinct pharmacological profile, characterized by this potent D3 receptor activity, likely plays a significant role in the overall therapeutic effects of cariprazine. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other compounds targeting the dopamine D3 receptor, a key area of interest for the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Interactions of Didesmethyl Cariprazine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding profile of didesmethyl cariprazine (B1246890) (DDCAR), the active metabolite of the atypical antipsychotic cariprazine. Understanding the nuanced interactions of DDCAR with various neuroreceptors is pivotal for elucidating its pharmacological effects and guiding further drug development. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of DDCAR's molecular pharmacology.
Core Binding Affinity Profile of Didesmethyl Cariprazine
This compound exhibits a complex and high-affinity binding profile for a range of dopamine (B1211576), serotonin (B10506), and other receptors. Like its parent compound, DDCAR demonstrates a notable preference for dopamine D3 receptors[1][2]. The binding affinities, expressed as pKi values, are summarized in the tables below. A higher pKi value indicates a stronger binding affinity.
Human Receptor Binding Profile
| Receptor | Cell Source | Binding Affinity (pKi) for DDCAR |
| Dopamine D3 | CHO cells | 10.25 |
| Dopamine D2L | CHO cells | 8.85 |
| Dopamine D2S | CHO cells | 8.58 |
| Serotonin 5-HT1A | CHO cells | 8.77 |
| Serotonin 5-HT2A | CHO K1 cells | 7.94 |
| Serotonin 5-HT2B | CHO-K1 cells | 9.28 |
| Serotonin 5-HT2C | CHO cells | 7.07 |
| Histamine H1 | CHO cells | 7.63 |
| σ1 | Jurkat cells | 8.02 |
Data sourced from a comprehensive preclinical characterization study[1].
Rat Receptor Binding Profile
| Receptor | Tissue/Cell Source | Binding Affinity (pKi) for DDCAR |
| Dopamine D3 | Sf9 cells | 9.80 |
| Dopamine D2 | Striatum | 7.89 |
| Serotonin 5-HT1A | Hippocampus | 8.31 |
Data sourced from the same preclinical study, allowing for species comparison[1].
Experimental Protocols: Radioligand Binding Assays
The determination of the in vitro binding affinities of this compound is primarily achieved through competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor[3][4].
Principle
Radioligand binding assays measure the affinity of a test compound (in this case, DDCAR) for a specific receptor by assessing its ability to displace a radiolabeled ligand that has a known high affinity and specificity for that receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
General Experimental Workflow
The following outlines a typical workflow for a competitive radioligand binding assay used to determine the binding profile of a compound like DDCAR.
Detailed Methodological Steps:
-
Receptor Preparation :
-
For assays using cell lines (e.g., CHO, HEK293) expressing the receptor of interest, cells are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors[5].
-
For assays using native tissue (e.g., rat striatum), the tissue is dissected and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the membranes[5].
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay) to ensure consistency across experiments[5].
-
-
Assay Setup :
-
The assay is typically performed in 96-well plates[5].
-
To each well, the following are added in a specific order: the membrane preparation, the test compound (DDCAR) at various concentrations, and a fixed concentration of the radioligand[3].
-
Non-specific binding is determined in parallel wells containing the membrane preparation, the radioligand, and a high concentration of a known, non-labeled ligand that saturates the receptors[6].
-
-
Incubation :
-
The plates are incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium[5]. Gentle agitation may be applied during incubation.
-
-
Separation of Bound and Free Ligand :
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through)[3][5].
-
The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioligand[5].
-
-
Quantification and Data Analysis :
-
The radioactivity trapped on the filters is measured using a scintillation counter[5].
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of DDCAR.
-
The data are then plotted as the percentage of specific binding versus the log concentration of DDCAR. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value[5].
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[5].
-
Signaling Pathway Implications
The high affinity of this compound for D3 and D2 dopamine receptors, as well as for 5-HT1A serotonin receptors, suggests its significant role in modulating dopaminergic and serotonergic neurotransmission. Cariprazine and its metabolites, including DDCAR, act as partial agonists at these receptors[2][7][8]. This partial agonism is crucial to its mechanism of action, allowing it to modulate signaling in response to the surrounding neurotransmitter levels.
This guide provides a foundational understanding of the in vitro binding characteristics of this compound. The presented data and methodologies are essential for researchers and scientists working to further characterize the pharmacology of this and other novel therapeutic compounds. The high-affinity, multi-target binding profile of DDCAR underscores the complexity of its mechanism of action and its potential contribution to the overall clinical effects of cariprazine.
References
- 1. dovepress.com [dovepress.com]
- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. revvity.com [revvity.com]
- 7. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. tandfonline.com [tandfonline.com]
Didesmethyl-Cariprazine: A Comprehensive Technical Guide to its Serotonin 5-HT1A Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didesmethyl-cariprazine (DDCAR) is a major active metabolite of the atypical antipsychotic cariprazine (B1246890).[1][2][3] Cariprazine, a dopamine (B1211576) D3/D2 and serotonin (B10506) 5-HT1A receptor partial agonist, undergoes sequential demethylation to form desmethyl-cariprazine (DCAR) and subsequently DDCAR.[1] These metabolites, particularly DDCAR, are pharmacologically active and contribute significantly to the overall therapeutic effect of cariprazine, exhibiting a receptor binding profile similar to the parent compound.[1][4] DDCAR is characterized by a particularly long half-life of 1-3 weeks, making its interaction with key central nervous system receptors, such as the serotonin 5-HT1A receptor, of critical interest for understanding the prolonged clinical effects of cariprazine.[3] This technical guide provides an in-depth analysis of the serotonin 5-HT1A receptor activity of didesmethyl-cariprazine, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways.
Metabolic Pathway of Cariprazine to Didesmethyl-Cariprazine
Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2D6, through demethylation.[3] The metabolic cascade proceeds from cariprazine to desmethyl-cariprazine (DCAR) and then to didesmethyl-cariprazine (DDCAR).
Quantitative Analysis of 5-HT1A Receptor Activity
The interaction of didesmethyl-cariprazine with the human serotonin 5-HT1A receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional activity.
Table 1: 5-HT1A Receptor Binding Affinity of Didesmethyl-Cariprazine
| Compound | Receptor | Ki (nM) | Reference |
| Didesmethyl-cariprazine | Human 5-HT1A | 1.7 | [5] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: 5-HT1A Receptor Functional Activity of Didesmethyl-Cariprazine
| Assay Type | Cell Line / Tissue | Parameter | Didesmethyl-cariprazine Value | Cariprazine (for comparison) | Reference |
| cAMP Signaling Assay | CHO cells (human receptor) | Agonist Activity | Full Agonist | Full Agonist | [1][2] |
| [35S]GTPγS Binding Assay | CHO cells (human receptor) | Intrinsic Efficacy (% of 5-HT) | Higher than Cariprazine | Partial Agonist | [1] |
| [35S]GTPγS Binding Assay | Rat Hippocampal Membranes | Potency (EC50) | Lower than Cariprazine | Comparable to DDCAR | [1] |
| [35S]GTPγS Binding Assay | Rat Hippocampal Membranes | Intrinsic Efficacy (% of 5-HT) | Higher than Cariprazine | Partial Agonist | [1] |
CHO: Chinese Hamster Ovary cells. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Intrinsic Efficacy: The ability of a drug to activate a receptor, expressed relative to a full agonist (e.g., serotonin).
Experimental Protocols
The quantitative data presented above are derived from specific in vitro pharmacological assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Biological System : Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1A receptor.
-
Radioligand : [3H]8-OH-DPAT (a 5-HT1A receptor agonist).
-
Incubation : Cell membranes, radioligand, and varying concentrations of didesmethyl-cariprazine are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Separation : The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection : The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis : The concentration of didesmethyl-cariprazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Activity Assays
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing an indication of the agonist or antagonist properties of a compound.[6][7]
-
Principle : Agonist binding to a G-protein coupled receptor (GPCR) like the 5-HT1A receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates upon receptor activation.[8]
-
Biological System : Membranes from CHO cells expressing the human 5-HT1A receptor or native tissue with high receptor density, such as rat hippocampal membranes.
-
Assay Conditions : Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of didesmethyl-cariprazine in an assay buffer.
-
Measurement : The amount of [35S]GTPγS bound to the G-proteins is determined by scintillation counting after separating bound from free radiolabel.
-
Data Analysis : The concentration-response curve is plotted to determine the EC50 and the maximal effect (Emax) relative to a full agonist like serotonin. This allows for the classification of the compound as a full agonist, partial agonist, or antagonist.
The 5-HT1A receptor is coupled to the Gi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10]
-
Principle : This assay measures the ability of a compound to modulate cAMP levels in whole cells. To measure the inhibitory effect of a 5-HT1A agonist, intracellular cAMP levels are first stimulated with an agent like forskolin (B1673556). The ability of the test compound to reduce this stimulated cAMP level is then quantified.
-
Biological System : Whole cells, such as CHO or HEK293 cells, expressing the human 5-HT1A receptor.
-
Procedure : Cells are pre-treated with forskolin and then incubated with varying concentrations of didesmethyl-cariprazine.
-
Detection : The intracellular cAMP concentration is measured using various methods, such as competitive binding assays with a labeled cAMP tracer (e.g., HTRF or AlphaScreen assays).[11][12]
-
Data Analysis : The inhibitory concentration-response curve is used to determine the EC50 and the maximal inhibition, which reflects the compound's efficacy as an agonist.
5-HT1A Receptor Signaling Pathway and the Role of Didesmethyl-Cariprazine
The 5-HT1A receptor is a Gi/o-coupled receptor. Upon activation by an agonist, such as didesmethyl-cariprazine, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Conclusion
Didesmethyl-cariprazine, the long-acting and major active metabolite of cariprazine, demonstrates significant activity at the serotonin 5-HT1A receptor. It exhibits high binding affinity and functions as a full or partial agonist depending on the assay system. This activity at the 5-HT1A receptor, in conjunction with its effects on dopamine D2 and D3 receptors, is a crucial component of the overall pharmacological profile of cariprazine. The detailed quantitative data and experimental methodologies provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology. A thorough understanding of the properties of didesmethyl-cariprazine is essential for elucidating the complete mechanism of action and prolonged clinical efficacy of cariprazine.
References
- 1. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ClinPGx [clinpgx.org]
- 6. 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. dovepress.com [dovepress.com]
The Pharmacokinetic Profile of Didesmethyl Cariprazine in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didesmethyl cariprazine (B1246890) (DDCAR) is the major and pharmacologically active metabolite of the atypical antipsychotic cariprazine. Its unique pharmacokinetic properties, particularly its long half-life, significantly contribute to the overall therapeutic effect and clinical profile of the parent drug. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic properties of didesmethyl cariprazine in humans, including its formation, distribution, metabolism, and elimination. Detailed experimental methodologies for its quantification and a summary of key pharmacokinetic parameters are presented to support further research and drug development efforts.
Introduction
Cariprazine is an orally active, potent dopamine (B1211576) D3/D2 receptor partial agonist with preferential binding to D3 receptors, approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Upon administration, cariprazine is extensively metabolized into two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[3] Both metabolites are pharmacologically active and contribute to the clinical efficacy of cariprazine.[3][4] Notably, DDCAR exhibits a significantly longer half-life than both cariprazine and DCAR, making it the predominant circulating active moiety at steady state.[5] Understanding the pharmacokinetics of DDCAR is therefore crucial for optimizing cariprazine therapy and for the development of future antipsychotic agents.
Metabolic Pathway of this compound
Cariprazine undergoes sequential demethylation to form its active metabolites. The primary metabolic pathway is mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[3][4] Cariprazine is first demethylated to desmethyl-cariprazine (DCAR), which is then further demethylated to form didesmethyl-cariprazine (DDCAR).[3][4] DDCAR can be further metabolized through hydroxylation.[4]
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by slow formation, a long half-life, and extensive protein binding. These factors contribute to its accumulation in plasma and its prolonged therapeutic effect.
Absorption and Formation
This compound is not administered directly but is formed in vivo from the metabolism of cariprazine. Following oral administration of cariprazine, the formation of DDCAR is relatively slow.[3]
Distribution
DDCAR is highly bound to plasma proteins, with a binding percentage of approximately 92%.[6] This extensive protein binding contributes to its long half-life and limits its free concentration in plasma.
Metabolism and Elimination
DDCAR is primarily eliminated through hepatic metabolism, mediated by CYP3A4, leading to the formation of hydroxylated metabolites which are then excreted.[4] Both renal and hepatic routes are important for the overall elimination of cariprazine and its metabolites.[6]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in humans, in comparison to its precursor, cariprazine, and the other major active metabolite, desmethyl-cariprazine.
| Parameter | This compound (DDCAR) | Desmethyl Cariprazine (DCAR) | Cariprazine | Reference |
| Terminal Half-life (t½) | 1-3 weeks (314-446 hours) | 1-2 days (29.7-37.5 hours) | 2-4 days (31.6-68.4 hours) | [7][8][9] |
| Time to Steady State (Tss) | 4-8 weeks | 1-2 weeks | 1-2 weeks | [7][8][10] |
| Plasma Protein Binding | ~92% | ~94% | ~96% | [6] |
| Relative Exposure at Steady State (AUC) | ~2-3 fold higher than Cariprazine | ~30-40% of Cariprazine | - | [3][11] |
Experimental Protocols
The quantification of this compound in human biological matrices is essential for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been described for the simultaneous determination of cariprazine and its metabolites in human plasma and urine.
Bioanalytical Method: LC-MS/MS
A sensitive and selective LC-MS/MS method for the quantification of cariprazine (referred to as RGH-188 in the study), desmethyl-cariprazine, and didesmethyl-cariprazine in human plasma and urine has been developed and validated.[12]
-
Sample Preparation: Liquid-liquid extraction (LLE) is used to isolate the analytes from the alkalized biological matrix.[12]
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is employed for the separation of the analytes.[12]
-
Detection: A tandem mass spectrometer equipped with a TurboIonSpray interface is operated in positive-ion, multiple reaction monitoring (MRM) mode.[12]
-
Internal Standards: Deuterated analogs of the analytes are used as internal standards for accurate quantification.[12]
The following table details the mass transitions monitored for the quantification of this compound and its corresponding internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Didesmethyl-RGH-188 (DDCAR) | 399.2 | 382.2 | [12] |
| [2H8]-didesmethyl-RGH-188 (Internal Standard) | 407.3 | 390.2 | [12] |
The lower limit of quantification (LLOQ) for didesmethyl-cariprazine in human plasma was reported to be 0.1 ng/mL.[12]
Clinical Significance
The prolonged half-life of this compound has significant clinical implications. It contributes to a sustained therapeutic effect, which may be beneficial in maintaining symptomatic control in patients with chronic conditions like schizophrenia.[4] However, this long half-life also means that it takes a considerable amount of time to reach steady-state concentrations and to be eliminated from the body after discontinuation of the drug.[5][8] This should be taken into account when initiating or discontinuing cariprazine treatment, as well as when managing potential adverse effects. The high exposure of DDCAR at steady state underscores its importance to the overall pharmacological activity of cariprazine.[1][3]
Conclusion
This compound is a critical active metabolite of cariprazine, with a unique and clinically relevant pharmacokinetic profile. Its long half-life and substantial contribution to the total active drug exposure are key features that influence the therapeutic use of cariprazine. The detailed pharmacokinetic data and experimental methodologies presented in this guide provide a valuable resource for researchers and clinicians working in the field of antipsychotic drug development and therapy. Further research into the specific pharmacological activities and potential clinical implications of this compound is warranted to fully elucidate its role in the treatment of psychiatric disorders.
References
- 1. simulations-plus.com [simulations-plus.com]
- 2. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. ClinPGx [clinpgx.org]
- 5. dovepress.com [dovepress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Case Report: Long-Acting Oral Cariprazine [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive LC-MS/MS methods for the quantification of RGH-188 and its active metabolites, desmethyl- and didesmethyl-RGH-188 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Key Metabolite: A Technical Guide to the Discovery and Synthesis of Didesmethyl Cariprazine
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of didesmethyl cariprazine (B1246890), a principal active metabolite of the atypical antipsychotic, cariprazine. This document details the metabolic pathway of cariprazine, the pharmacological profile of its didesmethyl metabolite, and outlines a plausible synthetic route.
Discovery and Pharmacological Significance
Didesmethyl cariprazine, also known as DDCAR, was identified and characterized during the preclinical and clinical development of its parent drug, cariprazine.[1] Extensive pharmacokinetic studies revealed that cariprazine is metabolized in humans to two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[2][3] These metabolites are not only present in substantial concentrations in plasma but also contribute significantly to the overall therapeutic effect of cariprazine due to their similar pharmacological profiles.[4][5]
This compound is formed through a sequential demethylation process. Cariprazine is first demethylated to desmethyl-cariprazine, which is then further demethylated to yield this compound.[6] This metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[2]
A pivotal aspect of this compound's profile is its remarkably long terminal half-life of 1 to 3 weeks, which is considerably longer than that of cariprazine (2-4 days) and desmethyl-cariprazine (1-2 days).[7][8] This extended half-life contributes to the sustained therapeutic effect of cariprazine treatment.
Metabolic Pathway of Cariprazine
The metabolic conversion of cariprazine to its active metabolites, desmethyl-cariprazine and didesmethyl-cariprazine, is a critical aspect of its pharmacology. The following diagram illustrates this pathway.
Pharmacological Profile of this compound
This compound exhibits a pharmacological profile that is qualitatively similar to cariprazine, acting as a potent partial agonist at dopamine (B1211576) D2 and D3 receptors and as a partial agonist at serotonin (B10506) 5-HT1A receptors.[4][9] It also demonstrates antagonist activity at 5-HT2B receptors.[9] The following tables summarize the quantitative pharmacological data for this compound.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (DDCAR) | Cariprazine |
| Human Dopamine D2L | 1.41 | 0.49-0.71 |
| Human Dopamine D3 | 0.056 | 0.085-0.3 |
| Human Serotonin 5-HT1A | 1.7 | 1.4-2.6 |
| Human Serotonin 5-HT2B | 0.52 | 0.58-1.1 |
Data compiled from multiple sources.[3][10]
Table 2: Functional Activity
| Receptor | Assay | This compound (DDCAR) Activity |
| Human Dopamine D2 | cAMP Accumulation | Partial Agonist |
| Human Dopamine D3 | cAMP Accumulation | Partial Agonist |
| Human Serotonin 5-HT1A | cAMP Accumulation | Full Agonist |
| Human Serotonin 5-HT2B | - | Antagonist |
Data from in vitro functional assays.[4][9]
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (DDCAR) |
| Terminal Half-life | 1-3 weeks |
| Time to Steady State | ~4-8 weeks |
Data from human pharmacokinetic studies.[8]
Synthesis of this compound
The following diagram outlines a proposed synthetic workflow for this compound.
Experimental Protocols
The following are summaries of the methodologies used for key experiments in the characterization of this compound.
In Vitro Receptor Binding Assays
Receptor binding affinities were determined using radioligand binding assays with cell membranes prepared from recombinant cell lines expressing the human receptor of interest (e.g., D2L, D3, 5-HT1A, 5-HT2B). Assays were typically performed in a competitive binding format where increasing concentrations of this compound were used to displace a specific radioligand. Non-specific binding was determined in the presence of a high concentration of a known, non-labeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (cAMP Accumulation)
The functional activity of this compound at G-protein coupled receptors like the dopamine D2, D3, and serotonin 5-HT1A receptors was assessed by measuring its effect on cyclic adenosine (B11128) monophosphate (cAMP) accumulation. Recombinant cells expressing the target receptor were stimulated with forskolin (B1673556) to induce cAMP production. The ability of this compound to either inhibit (agonist/partial agonist) or have no effect on (antagonist) forskolin-stimulated cAMP levels was measured using a suitable detection method, such as a competitive immunoassay. Dose-response curves were generated to determine the potency (EC50) and efficacy (Emax) of the compound.
Pharmacokinetic Studies in Humans
Pharmacokinetic parameters of this compound were determined in clinical studies involving healthy volunteers and patients with schizophrenia. Following oral administration of cariprazine, serial blood samples were collected over an extended period. Plasma concentrations of cariprazine, desmethyl-cariprazine, and didesmethyl-cariprazine were quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters such as half-life (t1/2), time to reach maximum concentration (Tmax), maximum concentration (Cmax), and area under the concentration-time curve (AUC) were calculated using non-compartmental or population pharmacokinetic modeling approaches.[2][3]
Conclusion
This compound is a pharmacologically active and clinically relevant metabolite of cariprazine. Its discovery and characterization have been integral to understanding the complete therapeutic profile of the parent drug. With its potent activity at key neurotransmitter receptors and its prolonged half-life, this compound significantly contributes to the sustained efficacy of cariprazine in the treatment of schizophrenia and bipolar disorder. The proposed synthetic route provides a framework for the laboratory-scale preparation of this important molecule for further research and investigation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. simulations-plus.com [simulations-plus.com]
- 3. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
preclinical characterization of Didesmethyl cariprazine
An In-depth Preclinical Characterization of Didesmethyl Cariprazine (B1246890)
Introduction
Cariprazine is a third-generation atypical antipsychotic utilized in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic effects are mediated not only by the parent compound but also by its two major, clinically relevant active metabolites: desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR).[2][3] These metabolites are formed through successive demethylation and possess pharmacological profiles that are highly similar to cariprazine, thereby contributing significantly to its overall clinical efficacy.[4][5] DDCAR is particularly noteworthy due to its substantially longer half-life compared to both cariprazine and DCAR, making its characterization crucial for understanding the long-term therapeutic action of cariprazine administration.[2][3][6]
This technical guide provides a comprehensive overview of the preclinical characterization of this compound (DDCAR), detailing its metabolism, receptor binding profile, functional activity, in vivo pharmacodynamics, and pharmacokinetic properties. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology and neuroscience.
Metabolism of Cariprazine
Cariprazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[2][3][7] The metabolic pathway involves a two-step demethylation process. First, cariprazine is demethylated to form desmethyl cariprazine (DCAR). Subsequently, DCAR undergoes another demethylation reaction, also mediated by CYP3A4 and to a lesser extent CYP2D6, to produce the final major active metabolite, this compound (DDCAR).[2][7][8] These metabolites can be further converted into hydroxyl compounds for excretion.[2]
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound (DDCAR) and Comparators
This table summarizes the binding affinities (pKi values) of DDCAR, DCAR, and Cariprazine at various human (h) and rat (r) receptors. Higher pKi values indicate stronger binding affinity.
| Receptor Target | DDCAR (pKi) | DCAR (pKi) | Cariprazine (pKi) | Reference |
| Dopamine (B1211576) Receptors | ||||
| hD₃ | 10.2 | 10.2 | 9.94 | [9] |
| rD₃ | 9.87 | 9.87 | 9.61 | [9] |
| hD₂L | 9.24 | 9.24 | 9.16 | [9] |
| rD₂ | 8.87 | 8.87 | 8.87 | [9] |
| Serotonin (B10506) Receptors | ||||
| h5-HT₁A | 8.52 | 8.40 | 8.59 | [9] |
| h5-HT₂B | 9.42 | 9.22 | 9.07 | [9] |
| h5-HT₂A | 7.95 | 7.95 | 7.72 | [9] |
| Other Receptors | ||||
| hHistamine H₁ | 7.64 | 7.64 | 7.64 | [9] |
| hσ₁ | 7.52 | 7.52 | 7.52 | [9] |
Data sourced from Kiss et al., 2019.[9] As shown, DDCAR demonstrates high affinity for human D₃, D₂L, and 5-HT₂B receptors, with a notable preference for the D₃ receptor over the D₂ receptor, a selectivity that is higher than that of the parent compound, cariprazine.[4][9]
Table 2: In Vitro Functional Activity of this compound (DDCAR)
This table details the functional activity of DDCAR at key human (h) receptors, as determined by cAMP and [³⁵S]GTPγS binding assays.
| Receptor | Assay Type | Functional Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Dopamine/Serotonin) | Reference |
| hD₂ | cAMP | Partial Agonist | 1.6 | ~70-80% | [9] |
| hD₃ | cAMP | Partial Agonist | 1.0 | ~70-80% | |
| h5-HT₁A | cAMP | Full Agonist | 11 | 100% | [10] |
| h5-HT₂B | - | Antagonist | - | 0% | [4][10] |
| hD₂ | [³⁵S]GTPγS | Antagonist | IC₅₀ = 2.4 | 0% (Antagonist activity) | [7][11] |
| hD₃ | [³⁵S]GTPγS | Antagonist | IC₅₀ = 1.3 | 0% (Antagonist activity) | [7][11] |
| h5-HT₁A | [³⁵S]GTPγS | Partial Agonist | EC₅₀ = 30 | Higher efficacy than cariprazine |
In cAMP assays, DDCAR acts as a partial agonist at D₂ and D₃ receptors and a full agonist at 5-HT₁A receptors.[11][10] Conversely, in [³⁵S]GTPγS binding assays using membranes from cells expressing human D₂ and D₃ receptors, DDCAR acts as an antagonist.[4][10] This difference in observed activity is dependent on the specific cellular environment and signaling pathway being measured.
Table 3: In Vivo Pharmacodynamic Effects of this compound (DDCAR) in Rodents
This table presents the in vivo effects of DDCAR in rodent models, including receptor occupancy and antipsychotic-like activity.
| Test | Species | DDCAR ED₅₀ (mg/kg, p.o.) | Cariprazine ED₅₀ (mg/kg, p.o.) | Reference |
| Amphetamine-induced Hyperactivity | Rat | 0.66 | 0.12 | [11] |
| Spontaneous Locomotor Activity | Rat | 1.8 | 0.18 | [11] |
| Receptor Occupancy | Rat | |||
| D₃ Receptor Occupancy | Rat | Similar to Cariprazine | Similar to DDCAR | [4][5][10] |
| D₂ Receptor Occupancy | Rat | Less potent than Cariprazine | More potent than DDCAR | [4][5][10] |
Consistent with its D₂ receptor binding and functional profile, DDCAR was found to be 3- to 10-fold less potent than cariprazine in rodent models assessing antipsychotic-like activity.[4][5][10] However, both compounds showed similar in vivo D₃ receptor occupancy in the rat brain.[4][11]
Table 4: Pharmacokinetic Properties of this compound (DDCAR)
This table highlights key pharmacokinetic parameters for DDCAR.
| Parameter | Value | Species | Reference |
| Terminal Half-life (t₁/₂) | 1-3 weeks | Human | [1][6] |
| Terminal Half-life (t₁/₂) | 314 - 446 hours | Human | [12][13] |
| Time to Steady State | 4 - 8 weeks | Human | [1][14] |
| Plasma Protein Binding | 92% - 97% | Human | [8] |
| Systemic Exposure (AUC at steady state) | Most prominent moiety (~64% of total) | Human | [15] |
DDCAR has a significantly longer terminal half-life (1-3 weeks) than cariprazine (2-4 days), making it the most prominent circulating active moiety at steady state.[1][6][15]
Experimental Protocols
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of DDCAR for various neurotransmitter receptors.
-
Methodology: Radioligand binding assays are performed using cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the specific human or rat receptor of interest. A fixed concentration of a specific radioligand (e.g., [³H]raclopride for D₂/D₃ receptors) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (DDCAR). After incubation, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[16]
In Vitro Functional Assays
-
Objective: To characterize the functional activity of DDCAR as an agonist, antagonist, or partial agonist.
-
A. [³⁵S]GTPγS Binding Assay
-
Principle: This assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
-
Methodology: Membranes from cells expressing the target receptor (e.g., hD₂, hD₃, h5-HT₁A) are incubated with GDP, [³⁵S]GTPγS, and the test compound (DDCAR) at various concentrations.[9] To test for agonist activity, the stimulation of [³⁵S]GTPγS binding above baseline is measured. To test for antagonist activity, the ability of the compound to inhibit the stimulation of [³⁵S]GTPγS binding by a known agonist (e.g., dopamine) is measured.[9][11] The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
-
B. cAMP Accumulation Assay
-
Principle: This assay measures the downstream effect of GPCR activation on the adenylyl cyclase signaling pathway. D₂ and D₃ receptors are typically Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. 5-HT₁A receptors are also Gi-coupled.
-
Methodology: Whole cells expressing the receptor of interest (e.g., CHO-hD₂, CHO-hD₃) are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.[9] Adenylyl cyclase is then stimulated with forskolin (B1673556) to produce a measurable level of cAMP. The cells are incubated with various concentrations of DDCAR, and the level of intracellular cAMP is measured, typically using a competitive immunoassay (e.g., HTRF). A decrease in forskolin-stimulated cAMP levels indicates partial agonist activity at D₂/D₃ receptors.[9] For 5-HT₁A receptors, agonist activity is measured by the inhibition of forskolin-stimulated cAMP accumulation.
-
In Vivo Receptor Occupancy
-
Objective: To measure the engagement of DDCAR with its target receptors (D₂ and D₃) in the living brain.
-
Methodology: In vivo receptor occupancy studies are conducted in animal models such as rats or non-human primates.[17][18] Following administration of DDCAR, a radiolabeled ligand with high affinity for the target receptors (e.g., [¹¹C]raclopride or the D₃-preferring [¹¹C]-(+)-PHNO) is injected intravenously.[7][16] Positron Emission Tomography (PET) is then used to measure the specific binding of the radioligand in brain regions rich in D₂ and D₃ receptors (e.g., striatum, cerebellum).[16][17] The receptor occupancy of DDCAR is calculated by comparing the radioligand binding in the drug-treated state to a baseline (drug-free) scan in the same animal.
Animal Behavioral Models
-
Objective: To assess the antipsychotic-like potential of DDCAR.
-
Model: Amphetamine-Induced Hyperactivity in Rats.
-
Principle: The psychostimulant amphetamine increases locomotor activity by enhancing dopamine release in the striatum. This hyperactivity is considered a model for the positive symptoms of schizophrenia. Antipsychotic drugs that block D₂ receptors can attenuate this effect.
-
Methodology: Rats are pre-treated with various oral doses of DDCAR or vehicle. After a set period, they are administered a subcutaneous injection of d-amphetamine (e.g., 0.5 mg/kg).[11] Immediately following the amphetamine injection, the animals are placed in activity monitoring chambers, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60-90 minutes). The dose of DDCAR that reduces the amphetamine-induced hyperactivity by 50% (ED₅₀) is then calculated.[11]
Signaling Pathway Visualizations
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. ClinPGx [clinpgx.org]
- 3. "Cariprazine: Chemistry, Pharmacodynamics, Pharmacokinetics, and Metabo" by Leslie Citrome [touroscholar.touro.edu]
- 4. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 15. simulations-plus.com [simulations-plus.com]
- 16. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside [mdpi.com]
- 17. Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Quantification of Didesmethyl Cariprazine in Human Plasma by LC-MS/MS
Introduction
Cariprazine (B1246890) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. It is metabolized in the body to two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[1][2] DDCAR, in particular, has a significantly longer half-life than the parent drug and contributes substantially to the overall therapeutic effect.[1][2] Therefore, accurate and sensitive quantification of didesmethyl cariprazine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Principle
This method employs a liquid-liquid extraction (LLE) procedure to isolate this compound and its deuterated internal standard (IS), [2H8]-didesmethyl-RGH-188, from human plasma.[1] The extracted samples are then analyzed by reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (DDCAR, also known as didesmethyl-RGH-188) reference standard.
-
[2H8]-didesmethyl-RGH-188 (deuterated internal standard).[1]
-
-
Solvents and Chemicals:
-
Methanol (HPLC grade or equivalent).
-
Acetonitrile (HPLC grade or equivalent).
-
1-chlorobutane (analytical grade).[1]
-
Ammonium (B1175870) hydroxide (B78521) solution.
-
Formic acid (analytical grade).
-
Ultrapure water.
-
Drug-free human plasma (with anticoagulant, e.g., K2-EDTA).
-
Instrumentation
-
Liquid Chromatography System: An HPLC system capable of delivering reproducible gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column is commonly used.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a methanol/water (50:50, v/v) mixture to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the [2H8]-didesmethyl-RGH-188 stock solution with methanol/water (50:50, v/v) to a final concentration of 10 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of human plasma sample (calibrator, QC, or unknown) into a clean polypropylene (B1209903) tube.
-
Add 50 µL of the internal standard working solution (10 ng/mL [2H8]-didesmethyl-RGH-188) to each tube and vortex briefly.
-
Alkalize the plasma by adding 100 µL of 0.1 M ammonium hydroxide solution and vortex.
-
Add 5 mL of 1-chlorobutane, cap the tubes, and vortex for 10 minutes.[1]
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes per injection.[1] |
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[3] |
| Source Temperature | 500 °C[3] |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Mass Spectrometric Parameters for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 399.2 | 382.2 |
| [2H8]-Didesmethyl-RGH-188 (IS) | 407.3 | 390.2 |
| Data sourced from a study on RGH-188 and its metabolites.[1] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| These are typical performance characteristics for a validated bioanalytical method and are based on the LLOQ mentioned in the cited literature.[1] |
Visualization
Caption: LC-MS/MS workflow for this compound in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications, including pharmacokinetic profiling and therapeutic drug monitoring. The detailed protocol and performance characteristics serve as a valuable resource for researchers and drug development professionals.
References
Application Note: Quantitative Analysis of Didesmethyl Cariprazine in Human Urine by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of didesmethyl cariprazine (B1246890) (DDCAR), a major active metabolite of the antipsychotic drug cariprazine, in human urine. The described protocol utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for use in clinical research, therapeutic drug monitoring, and pharmacokinetic studies.
Introduction
Cariprazine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. It is extensively metabolized in the body to two major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR).[1][2] Due to their pharmacological activity, monitoring the levels of these metabolites is crucial for understanding the overall therapeutic effect and pharmacokinetic profile of cariprazine. This application note provides a detailed protocol for the extraction and quantification of DDCAR in human urine, a non-invasive matrix that can provide valuable clinical information. The method is based on LC-MS/MS, which offers high sensitivity and specificity for the detection of drug metabolites in complex biological matrices.
Experimental
Materials and Reagents
-
This compound (DDCAR) reference standard
-
Didesmethyl cariprazine-d8 (B13443099) (DDCAR-d8) or other suitable deuterated internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Human urine, drug-free
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Allow all urine samples and standards to thaw to room temperature and vortex to ensure homogeneity.
-
To 1.0 mL of urine sample, calibrator, or quality control sample in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (e.g., 100 ng/mL DDCAR-d8 in methanol).
-
Vortex briefly to mix.
-
Alkalinize the sample by adding 100 µL of 1 M sodium hydroxide (B78521) solution.
-
Add 5.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Cap the tubes and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 water:methanol with 0.1% formic acid) and vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation and fast analysis times.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters (Representative):
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (Gas 1): 50 psi
-
Heater Gas (Gas 2): 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Representative |
| This compound (DDCAR) | 399.2 | 382.2 | 35 |
| This compound-d8 (IS) | 407.3 | 390.2 | 35 |
Note: Collision energy and other compound-specific parameters should be optimized for the specific instrument used.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (DDCAR) to the internal standard (DDCAR-d8). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their nominal concentrations. The concentration of DDCAR in the unknown samples is then determined from the calibration curve using a linear regression with a 1/x weighting.
Method Validation Summary
The following table summarizes the typical quantitative performance of this method.
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Signaling Pathways and Experimental Workflows
Caption: Workflow for the LC-MS/MS analysis of this compound in urine.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human urine. The simple liquid-liquid extraction procedure offers high recovery and minimal matrix effects, making it suitable for routine analysis in a clinical or research setting. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of cariprazine and its metabolites.
References
Application Notes and Protocols for In Vivo Microdialysis of Didesmethyl Cariprazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) is an atypical antipsychotic characterized by its partial agonist activity at dopamine (B1211576) D2 and D3 receptors, with a preference for the D3 receptor, and partial agonism at serotonin (B10506) 5-HT1A receptors. It is extensively metabolized into two major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), which share a similar pharmacological profile with the parent compound and contribute significantly to its clinical efficacy.[1][2] this compound, in particular, has a notably long half-life.[3] Understanding the pharmacokinetics of DDCAR within the central nervous system is crucial for elucidating its role in the therapeutic effects and potential side effects of cariprazine.
In vivo microdialysis is a powerful technique for sampling the unbound, pharmacologically active concentrations of drugs and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. This application note provides a detailed protocol for conducting in vivo microdialysis studies to measure the concentration of this compound in the rat brain.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on preclinical studies in rodents. These values are essential for the design and interpretation of in vivo microdialysis experiments.
| Parameter | Value | Species | Notes | Citation |
| Brain-to-Plasma Ratio (Total Conc.) | 2.7 | Mouse | Following a 1 mg/kg oral dose of cariprazine. | [4] |
| DDCAR Exposure relative to Cariprazine | ~3% | Rat | In both plasma and brain homogenate after a 0.6 mg/kg oral dose of cariprazine. | [4] |
| Cariprazine Extracellular Concentration | 1.1 - 4.3 ng/mL | Rat | In prefrontal cortex and striatum after a 1 mg/kg oral dose of cariprazine. Provides an expected concentration range for the parent drug. | [4] |
| Cariprazine Free Fraction in Brain | ~1-2% | Rat | Estimated from microdialysis experiments, representing the unbound concentration relative to total brain homogenate concentration. | [4] |
| LC-MS/MS Lower Limit of Quantification (LLOQ) | 0.8 ng/mL | - | In microdialysate samples. | [5] |
Experimental Protocols
Stereotaxic Surgery and Microdialysis Probe Implantation
This protocol is for the surgical implantation of a guide cannula for the subsequent insertion of a microdialysis probe into a specific brain region of a rat (e.g., prefrontal cortex or striatum).
Materials:
-
Male Wistar rats (280-350 g)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Microdialysis probes (e.g., with a high molecular weight cutoff membrane)
-
Dental cement
-
Surgical drill and burrs
-
Suturing material
-
Analgesics and postoperative care supplies
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Using a rat brain atlas, determine the stereotaxic coordinates for the target brain region (e.g., prefrontal cortex or striatum).
-
Drill a burr hole through the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
This protocol describes the collection of brain extracellular fluid samples for the analysis of this compound.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe
-
Microdialysis pump
-
Fraction collector (refrigerated if possible)
-
Artificial cerebrospinal fluid (aCSF)
-
Tubing (FEP or PEEK)
-
Cariprazine for administration
aCSF Composition:
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 0.85 |
Filter-sterilize the aCSF before use and degas it.
Procedure:
-
Gently restrain the rat and remove the dummy cannula from the guide cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the microdialysis pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).[6]
-
Allow for a stabilization period of at least 60-120 minutes to achieve equilibrium.
-
Administer cariprazine to the animal via the desired route (e.g., oral gavage).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.[6]
-
Store the collected samples at -80°C until analysis.
Determination of In Vivo Recovery
To accurately quantify the extracellular concentration of this compound, the in vivo recovery of the microdialysis probe must be determined. The zero-flow rate method is a common approach.
Procedure (Zero-Flow Rate Method):
-
After a stable baseline concentration of DDCAR is achieved in the dialysate, sequentially change the perfusion flow rate (e.g., 2.0, 1.0, 0.5, and 0.2 µL/min).
-
Allow sufficient time at each flow rate for the concentration to stabilize.
-
Analyze the DDCAR concentration in the dialysates from each flow rate.
-
Plot the dialysate concentration against the flow rate.
-
Extrapolate the resulting curve to a zero flow rate. The y-intercept represents the estimated true extracellular concentration of DDCAR. The in vivo recovery at a given flow rate can then be calculated as (dialysate concentration / extrapolated true concentration) * 100%.
Analytical Methodology: LC-MS/MS Quantification of this compound
This protocol outlines the parameters for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in microdialysate samples.
Instrumentation:
-
Liquid chromatograph (e.g., Agilent 1100 LC)
-
Tandem mass spectrometer (e.g., Sciex API 4000 MS)
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18 (75x4.6 mm, 3.5 µm) or equivalent[5]
-
Mobile Phase A: 0.025% acetic acid in 5 mM ammonium-acetate[5]
-
Mobile Phase B: Methanol[5]
-
Elution: Gradient elution
-
Flow Rate: To be optimized based on the specific LC system and column dimensions.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive-ion electrospray (ESI+)[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[5]
-
MRM Transition for this compound: m/z 399 → 382[5]
-
MRM Transition for Cariprazine (for reference): m/z 427 → 382[5]
Sample Preparation:
-
Microdialysate samples can often be directly injected or may require minimal dilution with the mobile phase.
-
Prepare a standard curve of this compound in aCSF to quantify the concentrations in the dialysate samples.
Visualizations
Cariprazine Metabolism and Mechanism of Action
Caption: Metabolism of cariprazine to this compound and its mechanism of action.
In Vivo Microdialysis Experimental Workflow
References
- 1. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cariprazine on extracellular levels of glutamate, GABA, dopamine, noradrenaline and serotonin in the medial prefrontal cortex in the rat phencyclidine model of schizophrenia studied by microdialysis and simultaneous recordings of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cariprazine pharmacokinetics [australianprescriber.tg.org.au]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. dovepress.com [dovepress.com]
Application Notes and Protocols for Didesmethyl cariprazine in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didesmethyl cariprazine (B1246890) (DDCAR) is one of the two major, clinically relevant active metabolites of cariprazine, a third-generation atypical antipsychotic.[1][2] Cariprazine is a dopamine (B1211576) D3-preferring D3/D2 and serotonin (B10506) 5-HT1A receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[3][4] Preclinical studies have demonstrated that DDCAR shares a pharmacological profile remarkably similar to its parent compound, suggesting it significantly contributes to the overall clinical efficacy of cariprazine.[5][6] Understanding the electrophysiological properties of DDCAR is crucial for elucidating the sustained therapeutic effects observed with cariprazine treatment, especially given DDCAR's longer half-life compared to the parent drug.[1][7] These notes provide an overview of DDCAR's application in electrophysiology and detailed protocols for its study.
Application Notes: Electrophysiological Profile of Didesmethyl cariprazine
This compound's primary mechanism of action involves the modulation of dopaminergic and serotonergic systems, which can be effectively characterized using electrophysiological techniques.[8]
1. Modulation of Midbrain Dopaminergic Neurons:
-
Effect: DDCAR dose-dependently and partially suppresses the spontaneous firing activity of dopaminergic neurons in the midbrain, including the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc).[6][9][10] This action is consistent with its partial agonist activity at D2 and D3 autoreceptors, which regulate dopamine neuron firing.
-
Comparison with Cariprazine: Both cariprazine and DDCAR exhibit this partial suppression. However, cariprazine is generally more potent, while DDCAR demonstrates a longer-lasting inhibitory action on neuronal firing.[6][9][11] This prolonged action is likely due to DDCAR's longer half-life.[2]
-
Significance: The modulation of dopaminergic neuron firing is a key mechanism underlying the therapeutic effects of antipsychotic drugs. The partial agonist activity of DDCAR helps to stabilize dopamine transmission, reducing hyperactivity in conditions like schizophrenia while avoiding the complete blockade that can lead to extrapyramidal side effects.[8]
2. Receptor Functional Activity:
-
Dopamine D2/D3 Receptors: In functional assays, DDCAR acts as a partial agonist at D2 and D3 receptors.[5][12] It also functions as an antagonist in certain assay conditions, such as in [³⁵S]GTPγS binding assays in membranes from rat striatum and cells expressing human D2/D3 receptors.[5][12] This dual activity is characteristic of partial agonists.
-
Serotonin 5-HT1A Receptors: DDCAR is a full agonist at 5-HT1A receptors, similar to cariprazine.[5][12] Activation of 5-HT1A receptors, particularly autoreceptors, can modulate the release of serotonin and other neurotransmitters, contributing to antidepressant and anxiolytic effects.
-
Serotonin 5-HT2B Receptors: DDCAR acts as a pure antagonist at human 5-HT2B receptors.[5][6][9]
3. In Vitro and In Vivo Correlation: The electrophysiological effects observed in vivo are well-supported by in vitro receptor binding and functional data. The high affinity of DDCAR for D3 receptors, in particular, suggests a significant role in modulating cognitive and negative symptoms, which are thought to be associated with D3 receptor function.[5][13][14]
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data on this compound's receptor binding and functional activity.
Table 1: Receptor Binding Affinities (Ki) of this compound (DDCAR) and Cariprazine.
| Receptor Target | This compound (DDCAR) Ki (nM) | Cariprazine Ki (nM) | Species | Reference |
| Dopamine D3 | 0.085 - 0.3 | 0.085 - 0.3 | Human / Rat | [5][13][14] |
| Dopamine D2L | ~0.7 | 0.49 - 0.71 | Human | [5][14] |
| Serotonin 5-HT1A | ~2.6 | 1.4 - 2.6 | Human | [5][14] |
| Serotonin 5-HT2B | ~0.6 | ~0.58 | Human | [5][14] |
| Serotonin 5-HT2A | ~30 | ~18.8 | Human | [5][14] |
| Histamine H1 | ~25 | ~23.3 | Human | [5][14] |
Table 2: Functional Activity of this compound (DDCAR).
| Assay | Receptor | Effect of DDCAR | Comparison with Cariprazine | Reference |
| cAMP Signaling | D2/D3 | Partial Agonist | Similar partial agonism | [5][12] |
| cAMP Signaling | 5-HT1A | Full Agonist | Similar full agonism | [5][12] |
| [³⁵S]GTPγS Binding | D2/D3 (Human) | Antagonist | Similar antagonism | [5][12] |
| [³⁵S]GTPγS Binding | 5-HT1A (Human) | Partial Agonist | DDCAR has greater intrinsic efficacy | [13] |
| [³⁵S]GTPγS Binding | Rat Hippocampus | Partial Agonist | DDCAR has higher efficacy | [5][13] |
| In Vivo Electrophysiology | Midbrain Dopamine Neurons | Partial suppression of firing | Less potent, longer-acting | [6][9][10] |
Experimental Protocols
Protocol 1: In Vivo Single-Unit Extracellular Recordings of Midbrain Dopamine Neurons
This protocol describes the methodology to assess the effect of systemically administered this compound on the spontaneous firing rate of dopamine neurons in the VTA and SNc of anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system (e.g., CED Micro1401 with Spike2 software)
-
This compound solution for intravenous (i.v.) injection
-
Heating pad to maintain body temperature
Methodology:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with an initial intraperitoneal injection of chloral hydrate, 400 mg/kg). Maintain anesthesia throughout the experiment with supplemental doses as needed.
-
Mount the animal in a stereotaxic frame.
-
Maintain the rat's body temperature at 37°C using a heating pad.
-
Expose the skull and drill a small burr hole over the target brain region (VTA or SNc) according to stereotaxic coordinates.
-
Cannulate a lateral tail vein for intravenous drug administration.
-
-
Electrophysiological Recording:
-
Lower a glass microelectrode vertically into the target region.
-
Identify dopaminergic neurons based on their established electrophysiological characteristics: a slow, irregular firing rate (2-8 Hz), long-duration (>2.5 ms) action potentials, and a characteristic triphasic waveform.
-
Once a stable neuron is identified, record its baseline spontaneous firing activity for at least 10 minutes to ensure stability.
-
-
Drug Administration:
-
Administer this compound intravenously in a cumulative dosing manner (e.g., starting from a low dose and doubling the dose every few minutes) to establish a dose-response curve.[9]
-
Alternatively, a single i.v. dose can be administered to study the time course of the drug's effect.[11]
-
Record the firing rate continuously before, during, and after drug administration until the firing rate returns to baseline or stabilizes at a new rate.
-
-
Data Analysis:
-
Analyze the firing rate (spikes/second) in discrete time bins (e.g., 10-second or 1-minute intervals).
-
Normalize the data by expressing the post-drug firing rate as a percentage of the pre-drug baseline firing rate.
-
Calculate the dose that produces a 50% inhibition of firing (ID50) from the dose-response curve.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the drug's effect.
-
Protocol 2: Whole-Cell Patch-Clamp Recordings in Brain Slices or Cultured Neurons
This protocol provides a general framework for studying the direct effects of this compound on neuronal ion channels and synaptic currents using the whole-cell patch-clamp technique.[15][16]
Materials:
-
Brain slice preparation or cultured neurons
-
Artificial cerebrospinal fluid (aCSF) for brain slices or appropriate extracellular solution for cultures.[15]
-
Intracellular (pipette) solution containing K-Gluconate or Cs-based solution depending on the currents of interest.[16]
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass pipettes (resistance 3-6 MΩ)
-
This compound stock solution
Methodology:
-
Preparation:
-
Prepare acute brain slices (e.g., from the prefrontal cortex or striatum) or use primary neuronal cultures.
-
Place the preparation in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (or extracellular solution) at a constant flow rate.[16]
-
-
Establishing Whole-Cell Configuration:
-
Fill a glass pipette with the appropriate intracellular solution and mount it on the headstage.[16]
-
Under visual guidance, approach a target neuron and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.[15]
-
-
Recording:
-
Voltage-Clamp Mode: Clamp the membrane potential at a specific holding potential (e.g., -70 mV) to record synaptic currents (e.g., EPSCs or IPSCs) or voltage-gated currents.
-
Current-Clamp Mode: Inject current to study changes in membrane potential, action potential firing properties, and resting membrane potential.[16]
-
Record a stable baseline of the parameter of interest for 5-10 minutes.
-
-
Drug Application:
-
Apply this compound to the bath via the perfusion system at known concentrations.
-
Record the changes in the measured electrical parameters during and after drug application.
-
Perform a washout by perfusing with drug-free solution to check for reversibility of the effects.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and kinetics of synaptic currents or the properties of action potentials before and after drug application.
-
Compare the pre-drug and post-drug data using appropriate statistical tests (e.g., paired t-test).
-
Generate concentration-response curves to determine the EC50 or IC50 of this compound for a specific effect.
-
Visualizations
Caption: Mechanism of this compound (DDCAR) at key receptors.
Caption: Workflow for in vivo electrophysiological recording of DDCAR effects.
References
- 1. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology study of cariprazine (MP-214) in patients with schizophrenia (12-week treatment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. dovepress.com [dovepress.com]
- 14. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Note: Quantification of Didesmethyl Cariprazine in Brain Tissue Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) is an atypical antipsychotic medication that acts as a partial agonist for dopamine (B1211576) D2 and D3 receptors, with a preference for the D3 receptor.[1] It is metabolized in the body to two major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR).[2][3] DDCAR is a significant metabolite with a long half-life of 1-3 weeks and contributes to the overall pharmacological effect of the parent drug.[4][5] Therefore, accurate measurement of DDCAR concentrations in the brain is crucial for preclinical and clinical studies to understand its pharmacokinetic/pharmacodynamic (PK/PD) relationship and its role in the therapeutic efficacy and potential side effects of cariprazine.
This application note provides a detailed protocol for the extraction and quantification of this compound in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended to provide a robust and sensitive analytical procedure for researchers in neuroscience, pharmacology, and drug metabolism.
Experimental Protocols
This section details the necessary steps for sample preparation and analysis.
Materials and Reagents
-
This compound reference standard
-
Cariprazine and desmethyl cariprazine reference standards (optional, for simultaneous analysis)
-
Stable isotope-labeled internal standard (e.g., [2H8]-didesmethyl-cariprazine)
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Water, deionized or Milli-Q
-
Brain tissue (e.g., from rodent studies)
-
Phosphate-buffered saline (PBS), pH 7.4
-
tert-Butyl methyl ether (MTBE)
Equipment
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
Analytical balance
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Liquid chromatography system (HPLC or UHPLC)
-
Tandem mass spectrometer (triple quadrupole)
-
Analytical column (e.g., C18 column)
Protocol 1: Brain Tissue Homogenization and Extraction
This protocol is adapted from established methods for small molecule extraction from brain tissue.[6][7]
-
Tissue Preparation: Accurately weigh a portion of frozen brain tissue (e.g., 100 mg).
-
Homogenization: Add ice-cold PBS (pH 7.4) to the tissue sample at a 1:3 (w/v) ratio (e.g., 100 mg of tissue in 300 µL of PBS). Homogenize the tissue on ice until a uniform consistency is achieved.
-
Internal Standard Spiking: Spike the brain homogenate with the internal standard solution at a known concentration.
-
Protein Precipitation: Add 4 volumes of ice-cold acetonitrile (e.g., 1.2 mL for 300 µL of homogenate) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Liquid-Liquid Extraction (Optional, for cleaner sample):
-
To the supernatant, add an equal volume of tert-butyl methyl ether (MTBE).
-
Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes.
-
Collect the organic layer (upper layer).
-
-
Drying: Evaporate the supernatant (or the collected organic layer from LLE) to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following LC-MS/MS parameters are based on a validated method for cariprazine and its metabolites in human plasma and can be adapted for brain tissue analysis.[8]
-
LC System: Agilent 1100 Series or equivalent
-
Column: Zorbax Extend C18, 100 x 2.1 mm, 3.5 µm or equivalent[9]
-
Mobile Phase A: 0.1% Formic acid in water[9]
-
Mobile Phase B: Methanol[9]
-
Flow Rate: 0.2 mL/min[9]
-
Injection Volume: 10 µL
-
Gradient: A linear gradient can be optimized, for example, starting at 20% B and increasing to 95% B over 5 minutes.[9]
-
Mass Spectrometer: Sciex API 365 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation
Quantitative data from the analysis should be summarized for clarity and comparability. The following tables provide examples of how to present validation data.
Table 1: LC-MS/MS Method Validation Parameters. This table summarizes typical validation parameters that should be assessed for the analytical method. Data presented are hypothetical and should be replaced with experimental results.
| Parameter | This compound |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[8] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal |
Table 2: Example Brain Concentration Data. This table shows how to present brain concentration data from a hypothetical preclinical study.
| Treatment Group | Dose (mg/kg) | Time Point (h) | This compound Brain Concentration (ng/g) (Mean ± SD) |
| Vehicle | 0 | 2 | Not Detected |
| Cariprazine | 1 | 2 | 15.2 ± 3.1 |
| Cariprazine | 1 | 24 | 125.6 ± 22.8 |
| Cariprazine | 5 | 2 | 78.9 ± 12.5 |
| Cariprazine | 5 | 24 | 645.3 ± 98.7 |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the measurement of this compound brain concentration.
Caption: Workflow for this compound Brain Concentration Measurement.
Signaling Pathway
Cariprazine and its active metabolite, this compound, act as partial agonists at dopamine D2 and D3 receptors. The following diagram illustrates a simplified dopamine signaling pathway and the modulatory effect of this compound.
Caption: Simplified Dopamine D2/D3 Receptor Signaling Pathway.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive LC-MS/MS methods for the quantification of RGH-188 and its active metabolites, desmethyl- and didesmethyl-RGH-188 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols for Cell-Based Assays to Determine Didesmethyl Cariprazine Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didesmethyl cariprazine (B1246890) (DDCAR) is an active metabolite of the atypical antipsychotic drug cariprazine.[1][2][3] Like its parent compound, DDCAR exhibits a complex pharmacological profile, interacting with multiple neurotransmitter receptors, which contributes to its overall therapeutic effect.[1][4][5][6] Understanding the specific receptor activity of DDCAR is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved efficacy and safety profiles.
These application notes provide detailed protocols for cell-based assays to characterize the binding affinity and functional activity of Didesmethyl cariprazine at its primary receptor targets, including dopamine (B1211576) D2 and D3 receptors, and serotonin (B10506) 5-HT1A receptors.
Receptor Target Profile of this compound
This compound is a potent ligand at several G-protein coupled receptors (GPCRs). Its activity is characterized by high affinity for dopamine D3 and D2 receptors, as well as significant interaction with serotonin 5-HT1A and 5-HT2B receptors.[4][7] The functional activity of DDCAR varies depending on the receptor subtype, acting as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[4][5][6] At 5-HT2B receptors, it acts as an antagonist.[4][5][6]
Quantitative Data Summary
The following tables summarize the in vitro receptor binding affinities and functional activities of this compound at various human and rat receptors.
Table 1: In Vitro Receptor Binding Affinities of this compound (DDCAR)
| Receptor Target | Cell Line/Tissue Source | pKi | Reference |
| Human Receptors | |||
| Dopamine D3 | CHO cells | 10.25 | [8] |
| Dopamine D2L | CHO cells | 8.85 | [8] |
| Dopamine D2S | CHO cells | 8.58 | [8] |
| Serotonin 5-HT1A | CHO cells | 8.77 | [8] |
| Serotonin 5-HT2B | CHO-K1 cells | 9.28 | [8] |
| Serotonin 5-HT2A | CHO K1 cells | 7.94 | [8] |
| Serotonin 5-HT2C | CHO cells | 7.07 | [8] |
| Histamine H1 | CHO cells | 7.63 | [8] |
| σ1 | Jurkat cells | 8.02 | [8] |
| Rat Receptors | |||
| Dopamine D3 | Sf9 cells | 9.80 | [8] |
| Dopamine D2 | Striatum | 7.89 | [8] |
| Serotonin 5-HT1A | Hippocampus | 8.31 | [8] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vitro Functional Activities of this compound (DDCAR)
| Assay Type | Receptor Target | Cell Line | Activity | Potency (pEC50/pIC50) | Efficacy (% of standard agonist) | Reference |
| cAMP Accumulation | ||||||
| Dopamine D2 | CHO cells | Partial Agonist | ~8.5 | ~70-80% (vs Dopamine) | [4] | |
| Dopamine D3 | CHO cells | Partial Agonist | ~8.5 | ~70-80% (vs Dopamine) | [4] | |
| Serotonin 5-HT1A | CHO cells | Full Agonist | ~8.5 | ~100% | [4] | |
| [35S]GTPγS Binding | ||||||
| Dopamine D2 (human) | HEK293 cells | Antagonist | - | - | [4] | |
| Dopamine D3 (human) | CHO cells | Antagonist | - | - | [4] | |
| Serotonin 5-HT1A (human) | CHO cells | Partial Agonist | ~8.0 | Lower than Cariprazine | [4] | |
| Serotonin 5-HT1A (rat) | Hippocampal membranes | Partial Agonist | ~8.0 | Higher than Cariprazine | [4] | |
| Calcium Mobilization | ||||||
| Serotonin 5-HT2B | CHO cells | Antagonist | - | - | [4] |
pEC50 is the negative logarithm of the half-maximal effective concentration for agonists. pIC50 is the negative logarithm of the half-maximal inhibitory concentration for antagonists.
Experimental Protocols
Herein, we provide detailed protocols for key cell-based assays to determine the receptor activity of this compound.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors using a competitive binding assay with a radiolabeled antagonist.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [3H]Spiperone or [3H]Methylspiperone.
-
Non-specific Ligand: Haloperidol (10 µM final concentration).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well Plates: Standard or deep-well plates.
-
Filtration Apparatus: Cell harvester with GF/B or GF/C filter mats.
-
Scintillation Counter and Scintillation Fluid.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of the this compound dilution.
-
50 µL of [3H]Spiperone at a final concentration equal to its Kd (typically 0.1-0.5 nM).
-
100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a PEI-pre-soaked filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.
-
Detection: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Dopamine D2/D3 and Serotonin 5-HT1A Receptors
This protocol is used to determine the functional activity of this compound as an agonist or antagonist at Gi/o-coupled (D2, D3) and Gs-coupled or Gi/o-coupled (5-HT1A) receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the receptor of interest.
-
Assay Medium: Serum-free DMEM or F-12.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin (B1673556): To stimulate adenylyl cyclase for Gi-coupled receptor assays.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well Plates: White, opaque plates suitable for the detection method.
Protocol for Gi-Coupled Receptors (D2, D3):
-
Cell Plating: Seed the cells in a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add 10 µL of the this compound dilutions to the wells.
-
Add 10 µL of forskolin (final concentration ~1-10 µM) to all wells except the basal control.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Generate a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Cell Membranes: Membranes from cells expressing the receptor of interest.
-
[35S]GTPγS: Radiolabeled GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well Plates and Filtration Apparatus.
-
Scintillation Counter and Scintillation Fluid.
Protocol:
-
Membrane and Compound Preparation: Prepare cell membranes and this compound dilutions as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of this compound dilution.
-
25 µL of GDP (final concentration 10 µM).
-
100 µL of cell membrane suspension.
-
25 µL of [35S]GTPγS (final concentration 0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Detection: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer. Measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding and calculate the EC50 and Emax values for this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the receptor activity of this compound. By employing these cell-based assays, scientists can accurately determine its binding affinity, functional potency, and efficacy at various receptor targets. This information is invaluable for understanding its pharmacological mechanism and for guiding the development of future neuropsychiatric drugs. The use of standardized and detailed protocols will ensure the generation of robust and reproducible data, facilitating the comparison of results across different studies and laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Didesmethyl Cariprazine Synthesis and Purification
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are primarily based on documented challenges and methodologies for the synthesis and purification of cariprazine (B1246890). As Didesmethyl cariprazine is a major metabolite and structural analog, these challenges and solutions are highly relevant. However, specific optimization may be required for the direct synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Based on analogous cariprazine synthesis, a significant process-related impurity to monitor is a "double-condensation" or over-alkylation byproduct.[1][2][3] This can arise from the reaction of the secondary amine precursor with multiple molecules of the alkylating agent. Other potential impurities include unreacted starting materials, byproducts from side reactions, and degradation products.[4] It is crucial to monitor the reaction progress closely to minimize the formation of these impurities.
Q2: Which analytical techniques are recommended for monitoring the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for assessing the purity of cariprazine and its analogs.[5][6][7][8] Wavelengths around 216-253 nm have been reported for detection.[5][7][8] For more detailed analysis and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5][7]
Q3: What are the suggested purification methods for crude this compound?
A3: The primary methods for purifying cariprazine and related compounds are crystallization and column chromatography.[9] Crystallization from a suitable solvent system, such as a mixture of a good solvent (e.g., dichloromethane (B109758), methanol) and an anti-solvent (e.g., n-heptane), has been shown to be effective in improving purity and removing key impurities.[1][2] For more challenging separations, column chromatography may be necessary.[9]
Q4: How can I improve the yield of my this compound synthesis?
A4: Optimizing reaction conditions is key to improving yield. Factors to consider include the choice of base, solvent, reaction temperature, and reaction time.[1][10] For tertiary amine synthesis, ensuring the quality of the starting secondary amine and alkylating agent is also critical.[10] A phased approach where the reaction is monitored by HPLC can help in determining the optimal reaction time to maximize product formation while minimizing byproduct generation.[1][2][3]
Troubleshooting Guides
Low Yield in Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | Inactive reagents or catalyst. | Ensure the purity and reactivity of starting materials. If a catalyst is used, verify its activity. |
| Inappropriate reaction conditions (temperature, time). | Systematically vary the reaction temperature and monitor the reaction progress over time using TLC or HPLC to determine optimal conditions. | |
| Poor choice of base or solvent. | The choice of base and solvent is critical for amination reactions.[10] Screen different bases (e.g., inorganic carbonates, organic amines) and solvents to find the optimal combination for your specific substrates. | |
| Significant byproduct formation | Over-alkylation or side reactions. | Control the stoichiometry of the reactants carefully. Consider adding the alkylating agent slowly to the reaction mixture. Lowering the reaction temperature may also reduce the rate of side reactions. |
| Degradation of product under reaction conditions. | If the product is unstable, consider shorter reaction times or milder reaction conditions. |
Difficulty in Purification
| Symptom | Possible Cause | Suggested Solution |
| Product does not crystallize | Product is too soluble in the chosen solvent system. | Introduce an anti-solvent (a solvent in which the product is poorly soluble) to induce precipitation.[1][2] Experiment with different solvent/anti-solvent combinations. |
| Presence of impurities inhibiting crystallization. | Attempt to remove impurities by another method, such as a preliminary column chromatography or an acid-base extraction, before crystallization. | |
| Impurity co-crystallizes with the product | Impurity has similar solubility properties to the product. | Multiple recrystallizations may be necessary.[1] Alternatively, switch to a different purification technique like column chromatography with a carefully selected mobile phase. |
| Poor separation in column chromatography | Inappropriate stationary or mobile phase. | Screen different solvent systems for the mobile phase to achieve better separation on a TLC plate before scaling up to a column. Consider using a different type of stationary phase if baseline separation cannot be achieved. |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol is adapted from methods developed for cariprazine and its metabolites.[5][6][7][8]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). The ratio can be optimized, for instance, Acetonitrile:Buffer (50:50 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength between 216 nm and 253 nm.[5][7][8]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.
General Protocol for Purification by Crystallization
This protocol is based on procedures described for cariprazine.[1][2]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol) at room temperature or with gentle heating.
-
Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Slowly add an anti-solvent (e.g., n-heptane) to the solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
References
- 1. US20210300883A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN110872262A - Synthesis method of cariprazine - Google Patents [patents.google.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. japtronline.com [japtronline.com]
- 9. WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
overcoming matrix effects in Didesmethyl cariprazine bioanalysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and overcome matrix effects during the bioanalysis of Didesmethyl cariprazine (B1246890).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Didesmethyl cariprazine?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of this compound.[2][3] Endogenous components such as phospholipids, salts, and proteins are common culprits behind matrix effects in biological samples.[1][2]
Q2: How can I determine the presence and extent of matrix effects in my this compound assay?
A2: The most widely used method is the post-extraction spike method.[1][4] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure standard solution at the same concentration. A significant difference in peak areas points to the presence of matrix effects.[2] The matrix factor (MF) can be calculated to quantify this effect; an MF below 1 indicates ion suppression, while an MF above 1 suggests ion enhancement.[2] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4]
Q3: What are the primary strategies to minimize matrix effects for this compound analysis?
A3: The core strategies aim to either remove interfering matrix components or compensate for their effects.[3][5] Key approaches include:
-
Advanced Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing matrix interferences than simple Protein Precipitation (PPT).[1]
-
Chromatographic Optimization: Modifying chromatographic conditions to better separate this compound from matrix components can significantly reduce interference.[5]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects, as it co-elutes and experiences similar ionization changes as the analyte.
-
Matrix-Matched Calibration Curves: Preparing calibration standards in the same biological matrix as the samples can help to correct for consistent matrix effects.[4]
Q4: Are there specific considerations for this compound and its metabolites?
A4: Yes. This compound (DDCAR) is an active metabolite of cariprazine, along with desmethyl cariprazine (DCAR).[6][7][8] All three compounds may be present in samples and have similar pharmacological activity.[8] Therefore, your bioanalytical method should be able to separate and accurately quantify each of these analytes, considering that they will be in the same biological matrix and may influence each other's analysis. DDCAR has a particularly long half-life, reaching a steady state in approximately 3 weeks, which is important to consider when designing pharmacokinetic studies.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix components interfering with chromatography. | Optimize the mobile phase composition and gradient. Ensure adequate separation of the analyte from the solvent front and other endogenous peaks. Consider a more robust sample cleanup method like SPE. |
| High Variability in Quality Control (QC) Samples | Inconsistent matrix effects across different sample lots. | Evaluate matrix effects using at least six different lots of the biological matrix.[2] Implement a more effective sample preparation technique such as Solid-Phase Extraction (SPE) for cleaner and more consistent extracts.[4] The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability. |
| Low Analyte Recovery | Suboptimal extraction procedure. | Optimize the pH of the sample and the extraction solvent composition for LLE. For SPE, experiment with different sorbents and elution solvents. Ensure complete evaporation of the extraction solvent and proper reconstitution of the residue. |
| Significant Ion Suppression/Enhancement | Co-elution of matrix components (e.g., phospholipids) with this compound. | Adjust the chromatographic gradient to better separate the analyte from interfering peaks. Employ a more rigorous sample cleanup method like SPE or a two-step LLE process.[1] Using an atmospheric pressure chemical ionization (APCI) source instead of electrospray ionization (ESI) may also reduce susceptibility to matrix effects. |
| Inconsistent Results Between Batches | Changes in matrix composition or instrument performance over time. | Regularly perform system suitability tests. Ensure consistent sample preparation procedures. If possible, analyze all samples from a single study in the same batch. Re-evaluate and re-validate the method if significant changes are observed. |
Experimental Protocols
Method 1: Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a general framework for LLE to reduce matrix effects.
-
Sample Preparation:
-
To 200 µL of plasma/serum sample, add 25 µL of a stable isotope-labeled internal standard (SIL-IS) working solution.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of an organic solvent mixture (e.g., methyl tert-butyl ether or a mix of n-hexane and ethyl acetate).[1]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
-
Method 2: Solid-Phase Extraction (SPE) Protocol
SPE can provide a cleaner extract compared to LLE.
-
Sample Pre-treatment:
-
To 200 µL of plasma/serum, add 25 µL of SIL-IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Procedure:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[2]
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase for injection.
-
LC-MS/MS Parameters
The following table provides suggested starting parameters for method development.
| Parameter | Recommendation |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then a high-organic wash |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI) in Positive Mode |
| MS/MS Transitions | To be determined by direct infusion of this compound and its SIL-IS |
Visualized Workflows
Caption: Liquid-Liquid Extraction (LLE) workflow.
Caption: Solid-Phase Extraction (SPE) workflow.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. psychscenehub.com [psychscenehub.com]
- 7. ClinPGx [clinpgx.org]
- 8. Cariprazine pharmacokinetics [australianprescriber.tg.org.au]
how to prevent Didesmethyl cariprazine degradation during storage
This technical support center provides guidance on the proper storage and handling of Didesmethyl cariprazine (B1246890) to minimize degradation and ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is Didesmethyl cariprazine and why is its stability important?
This compound (DDCAR) is the primary active metabolite of cariprazine, an atypical antipsychotic. As a pharmacologically active compound, its stability is crucial for accurate experimental results in research and for maintaining therapeutic efficacy in clinical formulations. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. This compound is formed by the metabolism of cariprazine by CYP3A4 and to a lesser extent by CYP2D6.[1][2]
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation studies on this compound are not extensively available, data from its parent compound, cariprazine, suggest that it is susceptible to degradation under certain conditions. The primary factors of concern are:
-
Hydrolysis: Cariprazine has been shown to be unstable in both acidic and alkaline conditions.[3][4][5] It is reasonable to assume that this compound, having a similar core structure, would also be susceptible to hydrolytic degradation.
-
Oxidation: Oxidative conditions have been demonstrated to cause degradation of cariprazine.[3][4][5] Therefore, exposure to oxidizing agents should be avoided for this compound.
-
pH: The stability of cariprazine is pH-dependent, with increased stability at a higher pH, which reduces ionization and inhibits hydrolysis.[6]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C under an inert atmosphere.[7] For short-term storage, room temperature may be acceptable, but it is crucial to minimize exposure to light, moisture, and atmospheric oxygen.
Q4: How can I monitor the stability of my this compound samples?
The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9] This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of stored samples can help track any changes in purity over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in assays. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection, inert atmosphere). Prepare fresh solutions for experiments. Consider running a stability study on your samples. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Review the handling and storage procedures. Forced degradation studies on cariprazine have identified several degradation products under acidic, basic, and oxidative stress.[3][5] Your unknown peaks could be similar degradation products of this compound. |
| Discoloration or change in the physical appearance of the compound. | Significant degradation has likely occurred. | Do not use the material. Discard it and obtain a fresh batch. Review and improve your storage and handling protocols to prevent recurrence. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a basic procedure for assessing the stability of this compound in a specific solvent and storage condition.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a known concentration.[7]
-
Aliquoting: Aliquot the stock solution into several small, airtight, light-protected vials to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time Points: Establish specific time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, analyze one aliquot using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the peak area of this compound and any degradation products to the initial time point (T=0) to determine the percentage of degradation.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and the intrinsic stability of this compound.
-
Sample Preparation: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 N HCl
-
Alkaline: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store the solid compound at 60°C.
-
Photolytic: Expose the solid compound to UV light.
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
Neutralization: For acidic and alkaline samples, neutralize them before analysis.
-
Analysis: Analyze all samples using an HPLC-MS/MS method to separate and identify the degradation products.[8]
-
Pathway Elucidation: Based on the identified degradation products, propose potential degradation pathways.
Visualizations
References
- 1. ClinPGx [clinpgx.org]
- 2. Cariprazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US11273156B2 - Stable cariprazine formulations for oral use - Google Patents [patents.google.com]
- 7. usbio.net [usbio.net]
- 8. Development and validation of a stability-indicating high performance liquid chromatographic assay for determination of cariprazine in bulk form and in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RP-HPLC method for stability testing of cariprazine in bulk. [wisdomlib.org]
Technical Support Center: Accurate Quantification of Didesmethyl Cariprazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of Didesmethyl cariprazine (B1246890) (DDCAR) using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is Didesmethyl cariprazine (DDCAR) and why is its quantification important?
A1: this compound is one of the two major active metabolites of cariprazine, an atypical antipsychotic medication.[1] Cariprazine is extensively metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6, into desmethyl cariprazine (DCAR) and subsequently into DDCAR.[1] Both DCAR and DDCAR are pharmacologically active and contribute to the overall therapeutic effect of cariprazine. Therefore, accurate quantification of DDCAR in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall exposure-response relationship of cariprazine.
Q2: What are the typical concentration ranges of this compound observed in clinical studies?
A2: Following the administration of cariprazine, the exposure to this compound has been observed to exceed that of the parent drug.[1] In clinical studies with patients receiving cariprazine, steady-state concentrations of DDCAR are typically reached within 4 weeks.[2] The plasma levels of DDCAR are generally higher than those of cariprazine itself.
Q3: What are the recommended sample preparation techniques for this compound analysis in plasma?
A3: Liquid-liquid extraction (LLE) and protein precipitation are the most commonly employed sample preparation techniques for the analysis of this compound in plasma. A validated method by Mészáros et al. (2008) utilized LLE with 1-chlorobutane (B31608) from an alkalized plasma sample.[1] Protein precipitation with solvents like acetonitrile (B52724) or methanol (B129727) is a simpler and faster alternative, though it may result in a higher matrix effect.[3]
Q4: What are the key mass spectrometric parameters for the detection of this compound?
A4: For the analysis of this compound by LC-MS/MS, a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode is typically used. The mass transition for this compound has been reported as m/z 399.2 → 382.2.[1] It is recommended to use a deuterated internal standard, such as [2H8]-didesmethyl-RGH-188 (m/z 407.3 → 390.2), to ensure accurate quantification.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?
-
Answer: Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[4][5]
-
Solution 1: Mobile Phase Modification: Adjusting the mobile phase pH to a lower value (e.g., pH 3-4) can help to protonate the silanol groups and reduce these interactions.[5] The addition of a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also mask the active sites on the stationary phase.
-
Solution 2: Column Selection: Using a column with a highly deactivated stationary phase or an end-capped column can minimize silanol interactions.[4] For basic compounds, a phenyl-hexyl column may also provide better peak shape.
-
Solution 3: Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting the sample to see if the peak shape improves.[4]
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Question: I am observing high variability in my results between injections. What are the likely causes?
-
Answer: Inconsistent results can stem from several factors, including matrix effects, instrument instability, or improper sample preparation.
-
Solution 1: Evaluate Matrix Effects: The co-elution of endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.[6] To assess this, you can perform a post-column infusion experiment or compare the response of the analyte in a neat solution versus a matrix-matched sample. If significant matrix effects are observed, consider a more rigorous sample cleanup method like solid-phase extraction (SPE) or optimizing the chromatography to separate the analyte from the interfering components.
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for variability due to matrix effects and instrument fluctuations.
-
Solution 3: Check for System Stability: Ensure the LC-MS/MS system is properly equilibrated and that the mobile phase composition and flow rate are stable. Regular system maintenance and calibration are crucial for reproducible results.
-
Issue 3: Low Signal Intensity or Sensitivity
-
Question: I am struggling to achieve the desired lower limit of quantification (LLOQ) for this compound. How can I improve the signal intensity?
-
Answer: Low signal intensity can be due to ion suppression, suboptimal ionization conditions, or inefficient sample extraction.
-
Solution 1: Mitigate Ion Suppression: As mentioned in the previous point, ion suppression is a common cause of low signal intensity.[6] Improving sample cleanup and chromatographic separation are key strategies to reduce this effect.[7]
-
Solution 2: Optimize Ion Source Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on parameters such as capillary voltage, nebulizing gas pressure, and ion source temperature.[8] Systematically optimize these parameters to maximize the signal for this compound.
-
Solution 3: Improve Extraction Recovery: Evaluate the efficiency of your sample preparation method. Ensure that the pH of the sample is optimized for the extraction of the basic this compound. A multi-step extraction or a different extraction technique might be necessary to improve recovery.
-
Quantitative Data Summary
The following tables summarize key parameters from a validated LC-MS/MS method for the quantification of this compound.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |
| This compound | 399.2 | 382.2 | [2H8]-didesmethyl-RGH-188 | 407.3 | 390.2 |
Data from Mészáros et al. (2008)[1]
Table 2: Method Performance
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) in Plasma | 0.1 ng/mL |
| Linearity Range in Plasma | 0.1 - 25 ng/mL |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
Data from Mészáros et al. (2008)[1]
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is based on the validated method described by Mészáros et al. (2008).[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma, add the internal standard solution ([2H8]-didesmethyl-RGH-188).
-
Alkalize the plasma sample by adding a suitable buffer (e.g., sodium carbonate).
-
Add 5 mL of 1-chlorobutane and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC Column: A reversed-phase C18 column is suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometric Detection
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 399.2 → 382.2
-
Internal Standard: m/z 407.3 → 390.2
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Cariprazine's mechanism of action signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability indicating RP-HPLC method for estimation of cariprazine hydrochloride in human plasma | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. biotech-spain.com [biotech-spain.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Navigating the Nuances of Didesmethyl Cariprazine Quantification: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The quantification of didesmethyl cariprazine (B1246890) (DDCAR), the long-acting, active metabolite of cariprazine, is crucial for accurate pharmacokinetic (PK) assessment and clinical trial data interpretation. However, its unique properties, including a long half-life and potential for significant accumulation, can introduce variability in experimental data. This technical support center provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the bioanalysis of didesmethyl cariprazine.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the pharmacokinetics and bioanalysis of this compound.
Pharmacokinetics and Metabolism
Q1: What is the metabolic pathway of cariprazine to this compound?
A1: Cariprazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6.[1] The metabolic process involves sequential demethylation. First, cariprazine is converted to desmethyl cariprazine (DCAR). Subsequently, DCAR is further demethylated to form this compound (DDCAR).[1] Both DCAR and DDCAR are pharmacologically active, with receptor binding profiles similar to the parent drug.[2]
Q2: Why is there significant inter-individual variability in DDCAR plasma concentrations?
A2: Several factors contribute to the observed variability in DDCAR levels among individuals:
-
Genetic Polymorphisms: While CYP2D6 metabolizer status does not appear to have a substantial effect on cariprazine pharmacokinetics, variations in the activity of CYP3A4 can influence the rate of metabolism.[3][4]
-
Drug-Drug Interactions: Co-administration of strong or moderate CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) can increase plasma concentrations of cariprazine and its metabolites, while CYP3A4 inducers (e.g., rifampin) can decrease them.[3][5]
-
Patient-Specific Factors: Intrinsic factors such as weight, sex, and race have been identified as statistically significant predictors of pharmacokinetic parameters, although these factors alone may not necessitate dose adjustments.[6]
-
Hepatic Function: Since cariprazine is extensively metabolized in the liver, hepatic impairment can affect its clearance and the formation of its metabolites. Dose adjustments may be necessary for patients with mild to moderate hepatic impairment, and its use is not recommended in severe cases.[6]
-
Renal Function: While cariprazine is primarily cleared through hepatic metabolism, severe renal impairment may also have an impact on its pharmacokinetics. However, studies have shown that creatinine (B1669602) clearance is not a statistically significant predictor of drug clearance.[6]
Q3: What are the key pharmacokinetic parameters of this compound?
A3: this compound is characterized by its long half-life and significant accumulation with repeated dosing.
| Parameter | Cariprazine | Desmethyl Cariprazine (DCAR) | This compound (DDCAR) |
| Terminal Half-Life | 2-4 days | 1-2 days | 1-3 weeks |
| Time to Steady State | ~1 week | ~1 week | ~3-4 weeks |
Data compiled from multiple sources.[1][7]
At steady state, DDCAR is the most prominent circulating moiety, with exposures significantly higher than that of the parent drug, cariprazine.[7]
Bioanalytical Considerations
Q4: What is the recommended analytical method for quantifying this compound in plasma?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of cariprazine and its metabolites in biological matrices.[5][7] This method offers high sensitivity, selectivity, and accuracy, which are essential for pharmacokinetic studies.
Q5: How should plasma samples be handled and stored to ensure the stability of this compound?
A5: Proper sample handling and storage are critical to minimize pre-analytical variability. While specific stability data for this compound is not extensively published, general guidelines for small molecule bioanalysis should be followed:
-
Collection: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Processing: Separate plasma from whole blood by centrifugation as soon as possible after collection.
-
Storage: Store plasma samples at -20°C or, for long-term storage, at -80°C to minimize degradation.[8][9]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can affect the stability of analytes. If repeated analysis is anticipated, it is advisable to aliquot samples before freezing.[8][10]
Q6: What are the common challenges in the LC-MS/MS analysis of this compound?
A6: Researchers may encounter several challenges during the LC-MS/MS analysis of DDCAR:
-
Matrix Effects: Components of the plasma matrix can co-elute with the analyte and interfere with ionization, leading to ion suppression or enhancement. This can affect the accuracy and precision of the assay.[7]
-
Adduct Formation: In electrospray ionization (ESI), analytes can form adducts with cations present in the mobile phase or sample matrix (e.g., sodium [M+Na]+, potassium [M+K]+). This can reduce the signal of the protonated molecule ([M+H]+) and complicate quantification.[11]
-
Internal Standard Selection: The choice of an appropriate internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is the preferred choice.[5][12]
Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during the quantification of this compound.
Guide 1: Addressing High Variability in Replicate Samples
Problem: You observe high coefficients of variation (%CV) in the quantification of DDCAR in replicate quality control (QC) samples or study samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Review Extraction Protocol: Ensure consistent execution of the sample preparation method (protein precipitation, LLE, or SPE). Verify that all steps, including vortexing times, centrifugation speeds and times, and solvent volumes, are standardized. - Pipetting Accuracy: Check the calibration and proper use of pipettes for dispensing plasma, internal standard, and other reagents. |
| Internal Standard (IS) Issues | - IS Addition: Confirm that the internal standard is added consistently to all samples and standards at the correct concentration. - IS Stability: Ensure the stability of the internal standard in the stock solution and in the final extract. - IS Response: Monitor the internal standard response across the analytical run. Significant variation may indicate a problem with its addition or a differential matrix effect. |
| Matrix Effects | - Post-Column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. - Dilution: Analyze a dilution series of a high-concentration sample to see if the matrix effect is concentration-dependent. - Sample Clean-up: Improve the sample clean-up procedure to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous method like SPE or LLE. |
| Instrument Instability | - System Suitability: Inject a system suitability standard at the beginning and throughout the analytical run to monitor instrument performance (e.g., retention time, peak area, peak shape). - Source Cleaning: A dirty ion source can lead to inconsistent ionization. Clean the ESI source according to the manufacturer's recommendations. |
Guide 2: Poor Peak Shape and Chromatography
Problem: You observe tailing, fronting, or broad peaks for this compound in your chromatograms.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | - pH: The pH of the mobile phase can significantly affect the peak shape of basic compounds like DDCAR. Ensure the mobile phase pH is appropriate for the column chemistry and the analyte's pKa. - Composition: Optimize the organic solvent composition and gradient profile to achieve better peak shape and resolution. |
| Column Issues | - Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. - Column Degradation: If the peak shape does not improve after flushing, the column may be degraded and require replacement. |
| Injection Solvent Effects | - Solvent Mismatch: Ensure that the injection solvent is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion. |
Experimental Protocols
This section provides detailed methodologies for common sample preparation techniques used in the bioanalysis of cariprazine and its metabolites.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.
Materials:
-
C18 SPE cartridges
-
Human plasma containing DDCAR
-
Internal Standard (IS) solution (e.g., deuterated DDCAR)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Evaporation system (e.g., nitrogen evaporator)
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a general guideline and may require optimization.
Materials:
-
Human plasma containing DDCAR
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide
-
Evaporation system
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma in a glass tube, add 20 µL of internal standard solution.
-
Add 50 µL of 1M ammonium hydroxide and vortex to mix.
-
-
Extraction:
-
Add 1 mL of MTBE to the tube.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer and Evaporation:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
By providing this centralized resource of technical information and practical guidance, we aim to support the scientific community in achieving robust and reliable quantification of this compound, ultimately contributing to a better understanding of its pharmacokinetic profile and clinical effects.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacogenetics of the new-generation antipsychotics – A scoping review focused on patients with severe psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability | MDPI [mdpi.com]
- 9. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Didesmethyl Cariprazine Synthesis
Welcome to the technical support center for the chemical synthesis of Didesmethyl cariprazine (B1246890). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis. Didesmethyl cariprazine, a major active metabolite of the atypical antipsychotic cariprazine, is of significant interest in pharmaceutical research.[1][2] The primary route to obtaining this compound in a laboratory setting is through the N-demethylation of cariprazine. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to navigate the complexities of this chemical transformation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the critical N-demethylation step of cariprazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-demethylation of cariprazine to yield this compound?
A1: The N-demethylation of tertiary amines like cariprazine can be challenging due to the presence of multiple reactive sites.[3] Common methods explored for similar complex molecules include:
-
Von Braun Reaction and its Modifications: This classic method utilizes cyanogen (B1215507) bromide (BrCN) or, more commonly in modern synthesis, chloroformates like α-chloroethyl chloroformate or ethyl chloroformate.[4][5] These reagents react with the tertiary amine to form an intermediate that can be subsequently hydrolyzed to the secondary amine (this compound).
-
Photochemical Demethylation: This approach uses light energy, often in the presence of a photosensitizer, to induce the selective removal of the methyl group.[6][7]
-
Transition Metal-Catalyzed Demethylation: Certain transition metal complexes, for instance those containing iron or ruthenium, can catalyze the oxidative N-demethylation of tertiary amines.[8][9]
Q2: My N-demethylation reaction of cariprazine is showing low conversion. What are the potential causes and how can I improve the yield?
A2: Low conversion is a frequent issue in the N-demethylation of complex molecules. Consider the following troubleshooting steps:
-
Reagent Reactivity and Stoichiometry:
-
Von Braun Reagents: Ensure the purity and reactivity of your cyanogen bromide or chloroformate. These reagents can degrade over time. An excess of the reagent may be necessary to drive the reaction to completion, but this can also lead to side products.
-
Catalysts: If using a catalytic method, ensure the catalyst is active and not poisoned by impurities in the starting material or solvent.
-
-
Reaction Conditions:
-
Temperature: Many N-demethylation reactions require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the starting material or product. A systematic study of the reaction temperature is recommended.
-
Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress using a suitable analytical technique like LC-MS.
-
-
Solvent Choice: The solvent can significantly impact the reaction. Polar aprotic solvents are often used for Von Braun-type reactions. Ensure your starting material and reagents are sufficiently soluble in the chosen solvent.
Q3: I am observing the formation of multiple side products in my reaction mixture. How can I improve the selectivity for this compound?
A3: Side product formation is a major challenge, especially with a molecule containing multiple nitrogen atoms like cariprazine.
-
Protecting Groups: While adding complexity, the use of protecting groups on other reactive sites could be a strategy to improve selectivity, although this would require additional synthesis and deprotection steps.
-
Choice of Demethylation Reagent: Different N-demethylation reagents exhibit varying degrees of selectivity. For instance, some methods may be more prone to cleaving other N-alkyl groups or causing ring opening of the piperazine (B1678402) moiety.[10] Experimenting with different reagents (e.g., comparing a chloroformate-based method with a photochemical approach) may be necessary.
-
Reaction Conditions Optimization: Fine-tuning the reaction temperature, time, and reagent stoichiometry can often minimize the formation of unwanted byproducts.
Q4: The purification of this compound from the reaction mixture is proving difficult. What are the best strategies for purification?
A4: Separating the demethylated product from unreacted starting material and other byproducts can be challenging due to their similar polarities.
-
Chromatography: Column chromatography is a standard method for purification. Experiment with different solvent systems (e.g., gradients of methanol (B129727) in dichloromethane (B109758) or ethyl acetate) to achieve optimal separation.
-
Acid-Base Extraction: Exploiting the basicity of the amine functional groups can be an effective purification strategy. By carefully adjusting the pH of an aqueous solution, it may be possible to selectively extract the desired product into an organic phase, leaving impurities behind.[11]
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining pure this compound.
Q5: How can I effectively monitor the progress of the N-demethylation reaction?
A5: Accurate monitoring is crucial for optimizing the reaction and determining the endpoint.
-
LC-MS/MS: Liquid chromatography-mass spectrometry is the most powerful technique for this purpose.[12][13] It allows for the separation and identification of the starting material (cariprazine), the desired product (this compound), the intermediate desmethyl-cariprazine, and potential byproducts based on their retention times and mass-to-charge ratios.
-
Thin-Layer Chromatography (TLC): TLC can be a quicker, albeit less precise, method for monitoring the disappearance of the starting material and the appearance of the product. A suitable staining method will be required to visualize the spots.
Quantitative Data Summary
The following tables summarize key data relevant to the synthesis and analysis of this compound.
Table 1: Key Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Cariprazine | C₂₁H₃₂Cl₂N₄O | 427.41 |
| Desmethyl cariprazine | C₂₀H₃₀Cl₂N₄O | 413.38 |
| This compound | C₁₉H₂₈Cl₂N₄O | 399.36 |
Table 2: Typical LC-MS/MS Parameters for Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cariprazine | 427.2 | 207.1 | 25 |
| Desmethyl cariprazine | 413.2 | 193.1 | 25 |
| This compound | 399.2 | 179.1 | 25 |
| Note: These are example parameters and will require optimization for specific instrumentation.[14][15] |
Experimental Protocols
The following section provides a generalized experimental protocol for the N-demethylation of cariprazine. Note: This is a conceptual protocol and requires optimization for specific laboratory conditions and safety protocols.
Generalized Protocol for N-Demethylation of Cariprazine using α-Chloroethyl Chloroformate
Materials:
-
Cariprazine
-
α-Chloroethyl chloroformate (ACE-Cl)
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cariprazine (1 equivalent) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add α-chloroethyl chloroformate (1.1 - 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the reaction progress by LC-MS.
-
Work-up (Carbamate Cleavage): Once the formation of the carbamate (B1207046) intermediate is complete (as indicated by LC-MS), cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the DCM and excess ACE-Cl.
-
Solvolysis: To the residue, add anhydrous methanol and heat the mixture to reflux. Monitor the cleavage of the carbamate to the secondary amine hydrochloride salt by LC-MS.
-
Purification: After the reaction is complete, concentrate the methanolic solution. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane containing a small percentage of triethylamine (B128534) to prevent salt formation on the column).
-
Characterization: Combine the fractions containing the pure this compound and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Visualizations
Diagram 1: General Synthetic Pathway to this compound
Caption: Synthetic pathway from Cariprazine to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in N-Demethylation
Caption: Troubleshooting decision tree for low reaction yield.
Diagram 3: Purification Strategy Decision Flowchart
Caption: Decision flowchart for purification of this compound.
References
- 1. "Cariprazine for Acute and Maintenance Treatment of Adults with Schizop" by Leslie L. Citrome [touroscholar.touro.edu]
- 2. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Demethylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a FeIII-TAML catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. scite.ai [scite.ai]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. acgpubs.org [acgpubs.org]
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinities: Cariprazine vs. Didesmethyl Cariprazine
For Immediate Release
This guide provides a detailed comparison of the receptor binding affinities and functional activities of the atypical antipsychotic cariprazine (B1246890) and its major active metabolite, didesmethyl cariprazine. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the pharmacological profiles of these two compounds.
Cariprazine is known for its unique pharmacodynamic profile, acting as a dopamine (B1211576) D3 and D2 receptor partial agonist with a preference for the D3 receptor. It also exhibits partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2B and 5-HT2A receptors.[1][2] Cariprazine is metabolized in the liver by CYP3A4 and to a lesser extent by CYP2D6, leading to the formation of two active metabolites: desmethyl cariprazine (DCAR) and this compound (DDCAR).[1][2][3] DDCAR is the most significant metabolite in terms of systemic exposure and has a considerably longer half-life than the parent compound.[2] This guide will focus on the comparison between cariprazine and its major, long-acting metabolite, this compound.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (expressed as pKi values) of cariprazine and this compound for a range of human and rat receptors. A higher pKi value indicates a stronger binding affinity.
| Receptor | Cell or Tissue Source | Cariprazine (pKi) | This compound (pKi) |
| Human Receptors | |||
| Dopamine D3 | CHO cells | 10.07 | 10.25 |
| Dopamine D2L | CHO cells | 9.31 | 8.85 |
| Dopamine D2S | CHO cells | 9.16 | 8.58 |
| Serotonin 5-HT1A | CHO cells | 8.59 | 8.77 |
| Serotonin 5-HT2A | CHO K1 cells | 7.73 | 7.94 |
| Serotonin 5-HT2B | CHO-K1 cells | 9.24 | 9.28 |
| Serotonin 5-HT2C | CHO cells | 6.87 | 7.07 |
| Histamine H1 | CHO cells | 7.63 | 7.63 |
| σ1 | Jurkat cells | 7.74 | 8.02 |
| Rat Receptors | |||
| Dopamine D3 | Sf9 cells | 9.15 | 9.80 |
| Dopamine D2 | Striatum | 8.03 | 7.89 |
| Serotonin 5-HT1A | Hippocampus | 8.34 | 8.31 |
Data compiled from a preclinical pharmacodynamic and pharmacokinetic characterization study of cariprazine metabolites.[4]
Functional Activity at Key Receptors
Both cariprazine and this compound exhibit complex functional activities at various receptors, acting as partial agonists or antagonists. This dual activity is crucial to their therapeutic effects.
| Assay | Receptor | Cariprazine Activity | This compound Activity |
| [³⁵S]GTPγS Binding | Human D2 | Antagonist | Antagonist |
| Human D3 | Antagonist | Antagonist | |
| Human 5-HT1A | Partial Agonist | Partial Agonist | |
| Rat Hippocampus (5-HT1A) | Partial Agonist | Partial Agonist | |
| cAMP Signaling | Human D2 | Partial Agonist | Partial Agonist |
| Human D3 | Partial Agonist | Partial Agonist | |
| Human 5-HT1A | Full Agonist | Full Agonist | |
| Human 5-HT2B | Pure Antagonist | Pure Antagonist |
This table summarizes functional activity data for cariprazine and its major metabolites.[4]
Experimental Protocols
The determination of receptor binding affinities and functional activities involves a series of established in vitro assays. The following sections provide an overview of the methodologies typically employed in such studies.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Ki) of cariprazine and this compound to various receptors.
General Procedure:
-
Membrane Preparation: Homogenates of cell membranes from cell lines expressing the specific human receptor of interest (e.g., CHO cells) or from native tissues (e.g., rat striatum) are prepared.[4][5]
-
Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors) and varying concentrations of the test compound (cariprazine or this compound).[5][6]
-
Filtration: After incubation to reach equilibrium, the mixture is rapidly filtered to separate the bound from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
[³⁵S]GTPγS Binding Assays
This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Objective: To assess the functional activity of cariprazine and this compound at dopamine and serotonin receptors.
General Procedure:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the target receptor are used.
-
Incubation: The membranes are incubated with the test compound, a fixed concentration of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Stimulation: Agonist binding to the GPCR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The [³⁵S]GTPγS bound to the G-protein is separated from the unbound nucleotide, typically by filtration, and the radioactivity is quantified.
-
Data Analysis: An increase in [³⁵S]GTPγS binding compared to baseline indicates agonist activity, while the ability of a compound to block agonist-stimulated binding indicates antagonist activity.
cAMP Functional Assays
This assay measures the ability of a compound to modulate the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) following receptor activation.
Objective: To determine the functional effects of cariprazine and this compound on adenylyl cyclase activity mediated by GPCRs.
General Procedure:
-
Cell Culture: Whole cells expressing the receptor of interest are used.
-
Compound Treatment: The cells are treated with the test compound. For Gi-coupled receptors (like D2, D3, and 5-HT1A), adenylyl cyclase is often stimulated with forskolin (B1673556) to measure the inhibitory effect of the test compound.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive immunoassays (e.g., HTRF).
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates agonist activity at Gi-coupled receptors. The potency (EC50) and efficacy (Emax) of the compound are then determined.[7]
Visualizing Molecular Interactions and Pathways
The following diagrams illustrate the metabolic pathway of cariprazine and the general workflow of a competitive radioligand binding assay.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Cariprazine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. dovepress.com [dovepress.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Didesmethyl Cariprazine vs. Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the efficacy of didesmethyl cariprazine (B1246890), the primary active metabolite of cariprazine, and aripiprazole (B633), two prominent atypical antipsychotics. Both compounds share a mechanism of action as dopamine (B1211576) D2 and D3 receptor partial agonists, yet subtle differences in their pharmacological profiles may lead to distinct clinical outcomes. This analysis is based on preclinical and clinical data to inform research and drug development in neuropsychiatric disorders.
Pharmacological Profile: A Head-to-Head Comparison
Didesmethyl cariprazine (DDCAR) is a major, long-acting metabolite of cariprazine and is considered the primary active moiety responsible for cariprazine's therapeutic effects at steady state.[1] Both DDCAR and aripiprazole exert their effects through a complex interaction with various neurotransmitter receptors. Their primary mechanism of action involves partial agonism at dopamine D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[2][3][4]
Receptor Binding Affinities
The binding affinity of a drug to its target receptor is a key determinant of its potency. The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and aripiprazole for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Aripiprazole (Ki, nM) | Reference |
| Dopamine D2 | 0.75 | 0.34 | [5] |
| Dopamine D3 | 0.085 | 0.8 | [5] |
| Serotonin 5-HT1A | 2.5 | 1.7 | [1][5] |
| Serotonin 5-HT2A | 30.4 | 3.4 | [1][5] |
| Serotonin 5-HT2B | 0.58 | 14 | [6] |
Table 1: Comparative Receptor Binding Affinities.
Notably, this compound exhibits a significantly higher affinity for the dopamine D3 receptor compared to aripiprazole, with a 3- to 10-fold greater selectivity for D3 over D2 receptors.[5][7] This preferential binding to D3 receptors may contribute to its potential pro-cognitive effects.[5]
Functional Activity
Beyond binding affinity, the functional activity of a drug at a receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist) is crucial to its overall effect.
| Assay | This compound | Aripiprazole | Reference |
| Dopamine D2 Receptor | |||
| cAMP Signaling | Partial Agonist | Partial Agonist | [4][6] |
| [35S]GTPγS Binding | Antagonist (in cells expressing human D2 receptors) | Partial Agonist | [6] |
| Dopamine D3 Receptor | |||
| cAMP Signaling | Partial Agonist | Partial Agonist | [4][6] |
| [35S]GTPγS Binding | Antagonist (in cells expressing human D3 receptors) | Partial Agonist | [6] |
| Serotonin 5-HT1A Receptor | |||
| cAMP Signaling | Full Agonist | Partial Agonist | [4][6] |
| Serotonin 5-HT2B Receptor | |||
| Functional Assays | Pure Antagonist | - | [6] |
Table 2: Comparative Functional Activities.
In cAMP signaling assays, both this compound and aripiprazole act as partial agonists at D2 and D3 receptors.[4][6] However, in [35S]GTPγS binding assays, this compound behaved as an antagonist at human D2 and D3 receptors expressed in cell lines.[6] At the 5-HT1A receptor, this compound acts as a full agonist, while aripiprazole is a partial agonist.[4][6]
Signaling Pathways and Experimental Workflow
The interaction of these compounds with their target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathways and a general experimental workflow for comparing their efficacy.
Figure 1: Simplified signaling pathways for this compound and Aripiprazole.
References
- 1. community.the-hospitalist.org [community.the-hospitalist.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Aripiprazole, brexpiprazole, and cariprazine: Not all the same | MDedge [mdedge.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Didesmethyl Cariprazine and Desmethyl-Cariprazine: Unraveling the Contributions of Cariprazine's Major Metabolites
A deep dive into the pharmacological and pharmacokinetic profiles of didesmethyl cariprazine (B1246890) (DDCAR) and desmethyl-cariprazine (DCAR), the two principal active metabolites of the atypical antipsychotic cariprazine. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, complete with supporting experimental data and detailed methodologies.
Cariprazine, a third-generation antipsychotic, has demonstrated efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder.[1][2] Its therapeutic effects are attributed not only to the parent drug but also significantly to its two major, pharmacologically active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[3][4] Understanding the distinct and overlapping properties of these metabolites is crucial for a complete picture of cariprazine's mechanism of action and clinical profile. This guide presents a comparative analysis of DDCAR and DCAR, focusing on their receptor binding affinities, functional activities, and pharmacokinetic properties.
Executive Summary of Comparative Data
The following tables summarize the key quantitative data comparing didesmethyl cariprazine and desmethyl-cariprazine, providing a clear and concise overview of their pharmacological and pharmacokinetic characteristics.
Table 1: In Vitro Receptor Binding Affinities (pKi)
| Receptor | This compound (DDCAR) | Desmethyl-Cariprazine (DCAR) | Reference |
| Human Dopamine (B1211576) D3 | 9.38 | 9.51 | [5] |
| Human Dopamine D2L | 8.61 | 8.64 | [5] |
| Human Serotonin (B10506) 5-HT1A | 8.0 | 7.8 | [5] |
| Human Serotonin 5-HT2A | 7.6 | 7.5 | [5] |
| Human Serotonin 5-HT2B | 9.0 | 9.1 | [5] |
| Human Histamine H1 | 7.8 | 7.7 | [5] |
| Human Sigma-1 | 7.5 | 7.5 | [5] |
Table 2: In Vitro Functional Activity
| Assay | Receptor | This compound (DDCAR) | Desmethyl-Cariprazine (DCAR) | Reference |
| cAMP Accumulation | Human Dopamine D2 | Partial Agonist | Partial Agonist | [5] |
| cAMP Accumulation | Human Dopamine D3 | Partial Agonist | Partial Agonist | [5] |
| cAMP Accumulation | Human Serotonin 5-HT1A | Full Agonist | Partial Agonist | [5] |
| [35S]GTPγS Binding | Human Dopamine D2 | Antagonist | Not Reported | [5] |
| [35S]GTPγS Binding | Human Dopamine D3 | Antagonist | Not Reported | [5] |
| [35S]GTPγS Binding | Human Serotonin 5-HT1A | Partial Agonist | Not Reported | [5] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound (DDCAR) | Desmethyl-Cariprazine (DCAR) | Reference |
| Terminal Half-life | 314 to 446 hours (1-3 weeks) | 29.7 to 37.5 hours (1-2 days) | [2][6][7] |
| Time to Steady State | ~3-4 weeks | ~1 week | [8][9] |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 and CYP2D6 | [2][10] |
Metabolic Pathway of Cariprazine
Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP2D6.[2][10] This process leads to the formation of its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[3] DCAR is formed through the demethylation of cariprazine and is subsequently metabolized to DDCAR through another demethylation step.[3]
Comparative Pharmacodynamics
Both DDCAR and DCAR exhibit pharmacological profiles that are broadly similar to the parent compound, cariprazine, yet with some notable distinctions.[5]
Receptor Binding Affinity
Both metabolites demonstrate high affinity for human dopamine D3 and D2L receptors, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT2B receptors.[5] Interestingly, both DCAR and DDCAR show a higher selectivity for the D3 receptor compared to the D2 receptor than cariprazine itself.[5] DCAR displays a slightly higher affinity for D3 and D2L receptors compared to DDCAR.[5]
Functional Activity
In functional assays, both DDCAR and DCAR act as partial agonists at dopamine D2 and D3 receptors in cAMP accumulation assays.[5] A key difference emerges in their activity at the serotonin 5-HT1A receptor. In cAMP assays, DDCAR behaves as a full agonist, similar to cariprazine, while DCAR acts as a partial agonist.[5] In [35S]GTPγS binding assays, DDCAR was found to be an antagonist at human D2 and D3 receptors, while acting as a partial agonist at the 5-HT1A receptor.[5] Both metabolites, along with cariprazine, are pure antagonists at human 5-HT2B receptors.[5]
Comparative Pharmacokinetics
The most striking difference between DDCAR and DCAR lies in their pharmacokinetic profiles, particularly their half-lives.
DDCAR has a remarkably long terminal half-life of 1 to 3 weeks (314 to 446 hours).[2][6][7] This extended half-life means that it takes approximately 3 to 4 weeks to reach steady-state concentrations in the plasma.[8][9] In contrast, DCAR has a much shorter half-life of 1 to 2 days (29.7 to 37.5 hours) and reaches steady state within about a week.[2][8] This significant difference in half-life contributes to the sustained pharmacological effect of cariprazine treatment, with DDCAR being the predominant active moiety at steady state.[11]
Experimental Protocols
The data presented in this guide are based on established experimental methodologies. Below are detailed descriptions of the key experimental protocols used to characterize the pharmacological properties of this compound and desmethyl-cariprazine.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for various receptors.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the specific human recombinant receptor of interest (e.g., D2, D3, 5-HT1A) or from rat brain tissue (e.g., striatum for dopamine receptors, hippocampus for serotonin receptors) are prepared.
-
Radioligand Binding: A specific radioligand with known high affinity for the target receptor is incubated with the prepared membranes in the presence of varying concentrations of the test compound (DDCAR or DCAR).
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium to be reached. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
In Vitro Functional Assays ([35S]GTPγS Binding and cAMP Accumulation)
Objective: To determine the functional activity of the compounds at G-protein coupled receptors (GPCRs), specifically whether they act as agonists, partial agonists, or antagonists.
[35S]GTPγS Binding Assay Protocol:
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.
-
Assay Reaction: Membranes are incubated with the test compound, a known agonist (for antagonist testing), and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Mechanism: Agonist or partial agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of [35S]GTPγS allows for the quantification of this activation.
-
Separation and Quantification: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after separation of bound and free radioligand.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while the inhibition of agonist-stimulated binding indicates antagonist activity.[5]
cAMP Accumulation Assay Protocol:
-
Cell Culture: Whole cells expressing the receptor of interest are used.
-
Assay Conditions: Cells are typically pre-incubated with a phosphodiesterase inhibitor to prevent the breakdown of cyclic AMP (cAMP).
-
Compound Treatment: Cells are then treated with the test compound, often in the presence of forskolin (B1673556) (an adenylyl cyclase activator) for receptors that inhibit cAMP production (like D2 and D3).
-
cAMP Measurement: The intracellular concentration of cAMP is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates agonist activity for Gi-coupled receptors (D2, D3), while an increase indicates agonist activity for Gs-coupled receptors.[5]
Conclusion
The major metabolites of cariprazine, this compound (DDCAR) and desmethyl-cariprazine (DCAR), are not merely byproducts but are significant contributors to the overall pharmacological and clinical effects of the parent drug.[12][13] Both metabolites exhibit a potent and broad receptor binding profile, with a noteworthy preference for the dopamine D3 receptor.[5] While their pharmacodynamic properties are largely similar, a key distinction lies in their functional activity at the 5-HT1A receptor and their remarkably different pharmacokinetic profiles. The exceptionally long half-life of DDCAR is a defining feature that likely contributes to the sustained therapeutic action and long-lasting effects of cariprazine.[7] A thorough understanding of the individual and combined actions of DDCAR and DCAR is essential for optimizing the clinical application of cariprazine and for the future development of novel antipsychotic agents.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Frontiers | Case Report: Long-Acting Oral Cariprazine [frontiersin.org]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Cross-Validation of Didesmethyl Cariprazine Assays
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of bioanalytical methods for Didesmethyl cariprazine (B1246890), an active metabolite of the atypical antipsychotic cariprazine. We will delve into a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and contrast it with the more widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) approach, which is commonly used for the parent drug, cariprazine.
This guide will present detailed experimental protocols and summarize key quantitative validation parameters to aid in the selection and implementation of the most appropriate bioanalytical strategy for your research needs.
Understanding the Analyte: Didesmethyl Cariprazine
This compound, along with desmethyl cariprazine, is a pharmacologically active metabolite of cariprazine. These metabolites contribute significantly to the overall therapeutic effect of the drug. Therefore, their accurate measurement in biological matrices is crucial for understanding the complete pharmacokinetic profile and ensuring dose optimization and patient safety.
Comparative Analysis of Bioanalytical Methods
The selection of a bioanalytical method is often a balance between the required sensitivity, specificity, and the available instrumentation. Below is a comparison of a validated LC-MS/MS method for this compound and a representative HPLC-UV method for its parent compound, cariprazine.
Table 1: Comparison of Bioanalytical Methodologies
| Parameter | LC-MS/MS for this compound | HPLC-UV for Cariprazine (Representative) |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on the absorption of UV light. |
| Selectivity | Very High | Moderate to High (potential for interference from other compounds that absorb at the same wavelength) |
| Sensitivity (LLOQ) | Low ng/mL or sub-ng/mL range | µg/mL to high ng/mL range |
| Matrix | Human Plasma, Urine | Human Plasma, Bulk Drug |
| Instrumentation | LC system coupled with a triple quadrupole mass spectrometer | HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Primary Advantage | High sensitivity and specificity, enabling accurate quantification of low-level metabolites. | Wider availability of instrumentation, lower operational cost. |
| Primary Limitation | Higher cost of instrumentation and maintenance. | Lower sensitivity, making it challenging to quantify low concentrations of metabolites. |
Table 2: Quantitative Validation Parameters
| Validation Parameter | LC-MS/MS for this compound | HPLC-UV for Cariprazine (Representative) |
| Linearity Range | Typically 0.1 - 100 ng/mL | Typically 1 - 100 µg/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% |
| Precision (%RSD) | <15% (<20% at LLOQ) | <15% |
| Recovery | Consistent and reproducible | Variable, method-dependent |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | ~1 µg/mL |
Note: The HPLC-UV data is representative of methods validated for the parent drug, cariprazine, as a dedicated validated method for this compound via HPLC-UV was not identified in the surveyed literature.
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol is based on established methods for the sensitive quantification of cariprazine and its metabolites.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Pre-condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an appropriate buffer (e.g., ammonium (B1175870) acetate) and methanol to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., a mixture of methanol and ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.
Representative HPLC-UV Method for Cariprazine in Human Plasma
This protocol is a general representation of HPLC-UV methods developed for the parent drug, cariprazine.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).
-
Collect the supernatant and inject a portion into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV/Vis or Dode Array Detector.
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Typically in the range of 210-280 nm, based on the UV absorbance maximum of the analyte.
-
Injection Volume: 20 µL.
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the pharmacological context, the following diagrams have been generated.
Caption: Bioanalytical workflow for this compound using LC-MS/MS.
Caption: Simplified signaling pathway of cariprazine.
Conclusion
The cross-validation and comparison of bioanalytical assays are critical for ensuring data integrity and reliability in drug development. For this compound, LC-MS/MS stands out as the method of choice due to its superior sensitivity and specificity, which are essential for accurately characterizing the pharmacokinetic profile of this active metabolite. While HPLC-UV methods are valuable for the analysis of the parent drug, cariprazine, at higher concentrations, their applicability to low-level metabolites like this compound is limited.
Researchers should carefully consider the specific requirements of their studies when selecting a bioanalytical method. For definitive pharmacokinetic and clinical studies involving this compound, the implementation of a validated LC-MS/MS assay is strongly recommended. This guide serves as a foundational resource to inform that decision-making process, providing a clear comparison of the available technologies and their respective capabilities.
The Silent Partner: How Didesmethyl Cariprazine Bolsters Cariprazine's Clinical Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Cariprazine (B1246890), a third-generation atypical antipsychotic, has established its efficacy in treating schizophrenia and bipolar disorder. Its unique pharmacological profile, characterized by a preference for dopamine (B1211576) D3 receptors, is a key area of investigation. However, the clinical activity of cariprazine is not solely attributable to the parent compound. It is extensively metabolized into two active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR). This guide provides an objective comparison of cariprazine and its major metabolite, DDCAR, presenting the experimental data that underscores DDCAR's significant and sustained contribution to the overall therapeutic effect of cariprazine.
Comparative Pharmacokinetics: The Foundation of Sustained Activity
A critical aspect of DDCAR's contribution lies in its distinct pharmacokinetic profile. Unlike the parent drug, DDCAR has an exceptionally long half-life, leading to its accumulation as the predominant active moiety in the plasma at steady state.[1][2] This ensures a prolonged and stable therapeutic window.
| Parameter | Cariprazine | Desmethyl Cariprazine (DCAR) | This compound (DDCAR) |
| Terminal Half-life | 2-4 days[3] | ~1-2 days[4] | ~1-3 weeks[3][4][5] |
| Time to 90% of Steady State | ~1 week[6][7] | ~1 week[6][7] | ~3-4 weeks[6][7][8][9] |
| Relative Exposure at Steady State | Represents ~28% of total active moieties[10] | Represents ~8-9% of total active moieties[1][10] | Represents ~63-64% of total active moieties[1][10] |
Receptor Binding Profile: A Tale of Shared Potency
The therapeutic actions of cariprazine and its metabolites are mediated through their interaction with various neurotransmitter receptors. Experimental data reveals that DDCAR not only retains a similar binding profile to cariprazine but also exhibits a higher affinity and selectivity for the dopamine D3 receptor, a key target implicated in the negative and cognitive symptoms of schizophrenia.[11][12][13]
| Receptor Target | Cariprazine (Ki, nM) | This compound (DDCAR) (Ki, nM) |
| Dopamine D3 | 0.085[14] | Higher affinity than cariprazine[13] |
| Dopamine D2L | 0.49[14] | Subnanomolar / low nanomolar affinity[13] |
| Dopamine D2S | 0.69 | Low nanomolar affinity[13] |
| Serotonin (B10506) 5-HT1A | 2.6[14] | Low nanomolar affinity[13] |
| Serotonin 5-HT2B | 0.58[14] | Subnanomolar / low nanomolar affinity[13] |
| Serotonin 5-HT2A | 18.8[14] | Moderate affinity[13] |
| Histamine H1 | 23.3[14] | Moderate affinity[13] |
Note: Ki is the inhibition constant; lower values indicate higher binding affinity.
Functional Activity: A Shared Mechanism of Action
Both cariprazine and DDCAR demonstrate a similar mechanism of action at key receptors. They act as partial agonists at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as antagonists at serotonin 5-HT2B receptors.[10][11][12][13] This partial agonism is crucial, as it allows these compounds to modulate dopaminergic activity, reducing it in hyperactive states and potentially increasing it in hypoactive states, which may contribute to efficacy against both positive and negative symptoms.[15][16]
| Receptor Target | Cariprazine Functional Activity | This compound (DDCAR) Functional Activity |
| Dopamine D2 / D3 | Partial Agonist[11][12][13] | Partial Agonist[11][12][13] |
| Serotonin 5-HT1A | Partial Agonist[11][12][13] | Partial / Full Agonist*[11][12][13] |
| Serotonin 5-HT2B | Antagonist[11][12][13] | Antagonist[11][12][13] |
*Activity can vary depending on the specific functional assay (e.g., [³⁵S]GTPγS vs. cAMP).
Key Experimental Protocols
The quantitative data presented above are derived from standard, validated in vitro pharmacological assays.
Radioligand Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor target.
-
Methodology:
-
Membrane Preparation: Cell membranes are harvested from cell lines engineered to express a high density of the human recombinant receptor of interest (e.g., D2, D3).
-
Competitive Binding: Membranes are incubated with a fixed concentration of a specific radioligand (a radioactive molecule known to bind to the target receptor) and varying concentrations of the test compound (cariprazine or DDCAR).
-
Equilibrium & Separation: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Analysis: The data are used to calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Functional Assays (e.g., [³⁵S]GTPγS Binding)
-
Objective: To determine a compound's functional effect at a G-protein coupled receptor (GPCR), such as being an agonist, antagonist, or partial agonist.
-
Methodology:
-
Assay Setup: Cell membranes expressing the target receptor are incubated in a buffer containing GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Compound Stimulation: Varying concentrations of the test compound are added. If the compound is an agonist or partial agonist, it will activate the receptor, causing the associated G-protein to release GDP and bind [³⁵S]GTPγS.
-
Quantification: The amount of G-protein-bound [³⁵S]GTPγS is quantified via scintillation counting after separation by filtration.
-
Analysis: Concentration-response curves are generated. A compound's intrinsic activity (Emax) is determined relative to a known full agonist. Partial agonists produce a response that is lower than a full agonist. Antagonists produce no response on their own but block the effect of an agonist.
-
Visualized Pathways and Relationships
Caption: Cariprazine metabolic pathway to its primary active metabolites.
References
- 1. simulations-plus.com [simulations-plus.com]
- 2. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Case Report: Long-Acting Oral Cariprazine [frontiersin.org]
- 5. "Cariprazine for Acute and Maintenance Treatment of Adults with Schizop" by Leslie L. Citrome [touroscholar.touro.edu]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. dovepress.com [dovepress.com]
- 14. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychscenehub.com [psychscenehub.com]
- 16. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
A Comparative Analysis of In Vivo Dopamine D2 Receptor Occupancy: Didesmethyl Cariprazine vs. Cariprazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo dopamine (B1211576) D2 receptor occupancy of the atypical antipsychotic cariprazine (B1246890) and its major active metabolite, didesmethyl cariprazine (DDCAR). The data presented is compiled from preclinical and clinical studies, offering insights into the pharmacodynamic profiles of these compounds.
Quantitative Data Summary
The following table summarizes the key in vivo and in vitro data for D2 receptor occupancy and binding affinity for cariprazine and this compound.
| Parameter | Cariprazine | This compound (DDCAR) | Species | Study Type | Reference |
| D2 Receptor Occupancy (in vivo) | |||||
| ED50 (D2) | More potent than DDCAR | 3- to 10-fold less potent than cariprazine | Rat | In vivo --INVALID-LINK---PHNO binding | [1][2] |
| Occupancy at 1 mg/day | 45% (range 14-64%) | Not directly measured, but contributes to total occupancy | Human | PET with [11C]-(+)-PHNO | [3][4][5][6] |
| Occupancy at 3 mg/day | 79% (range 68-88%) | Not directly measured, but contributes to total occupancy | Human | PET with [11C]-(+)-PHNO | [3][4][5][6] |
| D3 Receptor Occupancy (in vivo) | |||||
| ED50 (D3) | Similar to DDCAR | Similar to cariprazine | Rat | In vivo --INVALID-LINK---PHNO binding | [1][2] |
| Occupancy at 1 mg/day | 76% (range 58-89%) | Not directly measured, but contributes to total occupancy | Human | PET with [11C]-(+)-PHNO | [3][4][5][6] |
| Occupancy at 3 mg/day | 92% (range 86-96%) | Not directly measured, but contributes to total occupancy | Human | PET with [11C]-(+)-PHNO | [3][4][5][6] |
| In Vitro Binding Affinity | |||||
| Ki for human D2L receptor | Subnanomolar/low nanomolar | Subnanomolar/low nanomolar | Human | Receptor binding assays | [1] |
| D3 vs D2 Selectivity | 6- to 8-fold for D3 | Higher selectivity for D3 than cariprazine | Human | Receptor binding assays | [1][7] |
| Functional Activity | |||||
| D2 Receptor | Partial agonist | Partial agonist | Human/Rat | cAMP signaling assays | [1][2] |
Experimental Protocols
In Vivo D2/D3 Receptor Occupancy Measurement in Humans using Positron Emission Tomography (PET)
A key method for determining in vivo receptor occupancy in humans is Positron Emission Tomography (PET). The following protocol is a generalized summary based on studies with cariprazine.[3][4][5][6]
Objective: To quantify the occupancy of dopamine D2 and D3 receptors in the brain of schizophrenic patients treated with cariprazine.
Radioligand: [11C]-(+)-PHNO, an agonist radioligand with high affinity for both D2 and D3 receptors, was utilized.
Procedure:
-
Baseline Scan: Each patient underwent a baseline PET scan prior to the administration of cariprazine to determine the initial density of available D2/D3 receptors.
-
Drug Administration: Patients were administered daily oral doses of cariprazine (e.g., 1 mg/day or 3 mg/day) for a specified period (e.g., two weeks) to reach steady-state plasma concentrations of cariprazine and its metabolites.[4][6]
-
Post-Dose Scans: PET scans were repeated at various time points during and after drug administration (e.g., on days 1, 4, and 15 of treatment).[3]
-
Image Acquisition: Dynamic PET scans were acquired over a period of approximately 90-120 minutes following the intravenous injection of [11C]-(+)-PHNO.
-
Data Analysis:
-
Regions of interest (ROIs) corresponding to brain areas with high D2/D3 receptor density (e.g., caudate, putamen, ventral striatum) and a reference region with negligible receptor density (e.g., cerebellum) were delineated on co-registered magnetic resonance images (MRIs).
-
The binding potential (BPND) was calculated for each ROI, representing the density of available receptors.
-
Receptor occupancy was calculated as the percentage reduction in BPND from the baseline scan to the post-dose scan: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
-
-
Plasma Sampling: Blood samples were collected to measure the plasma concentrations of cariprazine and its active metabolites, including this compound.[3]
In Vivo D2/D3 Receptor Occupancy Measurement in Rats
Preclinical assessment of receptor occupancy in rodents provides foundational data for clinical studies.[1][2]
Objective: To determine and compare the in vivo occupancy of D2 and D3 receptors by cariprazine and this compound in the rat brain.
Method: Inhibition of in vivo --INVALID-LINK---PHNO binding.
Procedure:
-
Compound Administration: Rats were administered various doses of either cariprazine or this compound.
-
Radioligand Injection: Following a specific pretreatment time, the radioligand --INVALID-LINK---PHNO was administered intravenously.
-
Brain Dissection: At a predetermined time after radioligand injection, the animals were euthanized, and their brains were rapidly removed and dissected to isolate specific regions of interest. The striatum was used for D2 receptor-rich measurements, and cerebellum lobes 9 and 10 were used for D3 receptor-rich measurements.[1]
-
Radioactivity Measurement: The amount of radioactivity in the dissected brain regions was quantified using liquid scintillation counting.
-
Occupancy Calculation: The specific binding of the radioligand was determined by subtracting the non-specific binding (measured in a separate group of animals pretreated with a high dose of a standard antagonist) from the total binding. Receptor occupancy was then calculated as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated control group.
Visualizations
Signaling Pathway of Cariprazine and this compound
References
- 1. dovepress.com [dovepress.com]
- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Cariprazine and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the atypical antipsychotic cariprazine (B1246890) and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). The information presented is supported by experimental data from clinical studies to aid in research and drug development.
Executive Summary
Cariprazine is a dopamine (B1211576) D3-preferring D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar I disorder. It is extensively metabolized into two pharmacologically active metabolites, DCAR and DDCAR, which contribute significantly to its overall therapeutic effect. A key feature of cariprazine's pharmacokinetic profile is the long half-life of its metabolites, particularly DDCAR, which results in a prolonged time to reach steady-state concentrations and a delayed elimination from the body. This guide summarizes the key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and provides visual representations of the metabolic pathway and a typical pharmacokinetic study workflow.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for cariprazine, DCAR, and DDCAR, including half-life, time to steady state (Tss), maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC).
Table 1: Half-Life and Time to Steady State
| Analyte | Terminal Half-Life (t½) | Time to 90% of Steady State |
| Cariprazine | 2 - 5 days[1] | ~1 week[2][3] |
| Desmethyl-cariprazine (DCAR) | 1 - 2 days | ~1 week[2][3] |
| Didesmethyl-cariprazine (DDCAR) | 1 - 3 weeks[4] | ~3 weeks[2][3] |
Table 2: Pharmacokinetic Parameters After Single and Multiple Doses of Cariprazine
| Dose | Analyte | Cmax (ng/mL) | Tmax (h) | AUC0–24h (ng·h/mL) |
| 3 mg/day (Single Dose) | Cariprazine | 7.9 ± 3.4 | 6.0 (4.0 - 8.0) | 123 ± 52 |
| DCAR | 2.5 ± 1.0 | 8.0 (4.0 - 24.0) | 43 ± 17 | |
| DDCAR | 1.1 ± 0.4 | 24.0 (8.0 - 24.0) | 22 ± 8 | |
| 3 mg/day (Steady State) | Cariprazine | 27.5 ± 11.2 | 4.0 (0.0 - 8.0) | 499 ± 204 |
| DCAR | 11.0 ± 4.5 | 4.0 (0.0 - 8.0) | 201 ± 82 | |
| DDCAR | 43.1 ± 18.0 | 4.0 (0.0 - 8.0) | 884 ± 369 | |
| 6 mg/day (Single Dose) | Cariprazine | 17.6 ± 7.9 | 4.0 (4.0 - 8.0) | 275 ± 123 |
| DCAR | 4.8 ± 1.9 | 8.0 (4.0 - 24.0) | 85 ± 34 | |
| DDCAR | 1.8 ± 0.7 | 24.0 (8.0 - 24.0) | 37 ± 15 | |
| 6 mg/day (Steady State) | Cariprazine | 55.4 ± 24.1 | 4.0 (4.0 - 8.0) | 1007 ± 438 |
| DCAR | 21.4 ± 8.8 | 4.0 (4.0 - 8.0) | 389 ± 160 | |
| DDCAR | 88.6 ± 37.0 | 4.0 (4.0 - 8.0) | 1819 ± 759 | |
| 9 mg/day (Single Dose) | Cariprazine | 28.1 ± 13.0 | 4.0 (4.0 - 8.0) | 443 ± 204 |
| DCAR | 7.2 ± 2.9 | 8.0 (4.0 - 24.0) | 128 ± 52 | |
| DDCAR | 2.6 ± 1.0 | 24.0 (8.0 - 24.0) | 53 ± 21 | |
| 9 mg/day (Steady State) | Cariprazine | 88.1 ± 38.3 | 4.0 (4.0 - 8.0) | 1599 ± 695 |
| DCAR | 32.8 ± 13.5 | 4.0 (4.0 - 8.0) | 596 ± 246 | |
| DDCAR | 138.2 ± 57.2 | 4.0 (4.0 - 8.0) | 2836 ± 1173 |
Data presented as mean ± standard deviation for Cmax and AUC, and median (range) for Tmax. Data extracted from a clinical pharmacology study in patients with schizophrenia[5][6].
Metabolic Pathway of Cariprazine
Cariprazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[1][4] The metabolism involves sequential demethylation to form its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[7] DCAR is formed by the demethylation of cariprazine, and DDCAR is subsequently formed by the demethylation of DCAR.[7] Both metabolites have pharmacological profiles similar to the parent drug.[7]
Caption: Metabolic conversion of cariprazine to its active metabolites.
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily derived from population pharmacokinetic analyses of data from Phase 1, 2, and 3 clinical trials in adult patients with schizophrenia or bipolar mania.[1][7][8]
Study Design and Patient Population
-
Study Types: The data were pooled from multiple studies, including single- and multiple-dose trials, as well as open-label and placebo-controlled studies.[5][9]
-
Patient Population: The studies enrolled adult patients (typically 18-65 years old) diagnosed with schizophrenia or bipolar I disorder.[4][8]
Dosing and Administration
-
Dosage Range: Cariprazine was administered orally once daily at doses ranging from 1.5 mg to 9 mg.[5]
-
Formulation: Cariprazine was administered as immediate-release capsules.
Pharmacokinetic Sampling
-
Biological Matrix: Plasma was the primary biological matrix used for the quantification of cariprazine and its metabolites.
-
Sampling Schedule: Blood samples were collected at various time points, including pre-dose and at multiple time points post-dose, to characterize the full concentration-time profile. In some studies, intensive sampling was performed on the first and last days of treatment, with sparse sampling at other time points.[8]
Bioanalytical Methodology
-
Analytical Technique: The concentrations of cariprazine, DCAR, and DDCAR in plasma were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2] This technique provides high sensitivity and specificity for the simultaneous quantification of the parent drug and its metabolites.
Data Analysis
-
Pharmacokinetic Modeling: Population pharmacokinetic models were developed using nonlinear mixed-effects modeling software (e.g., NONMEM).[1][7] These models were used to describe the concentration-time profiles of cariprazine and its metabolites and to estimate key pharmacokinetic parameters.
-
Compartmental Models: The disposition of cariprazine was typically described by a three-compartment model, while two-compartment models were used for DCAR and DDCAR.[1][7]
-
Statistical Analysis: Standard statistical methods were used to summarize the pharmacokinetic parameters.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an oral drug like cariprazine.
Caption: A typical workflow for a clinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. List of Validated Assays - Keystone Bioanalytical [keystonebioanalytical.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. simulations-plus.com [simulations-plus.com]
- 9. Clinical pharmacology study of cariprazine (MP-214) in patients with schizophrenia (12-week treatment) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Didesmethyl Cariprazine: A Guide for Laboratory Professionals
For researchers and scientists handling didesmethyl cariprazine (B1246890), a metabolite of the antipsychotic drug cariprazine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While the substance is not classified as hazardous, adherence to established protocols for chemical waste management is paramount. This guide provides essential information and step-by-step procedures for the safe disposal of didesmethyl cariprazine in a laboratory setting.
Safety and Regulatory Overview
According to its Safety Data Sheet (SDS), this compound is not considered a hazardous substance or mixture[1]. However, the disposal of pharmaceutical compounds, regardless of their hazard classification, is subject to regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[2][3][4]. The primary goal of these regulations is to prevent environmental contamination and ensure public health and safety[2].
For non-hazardous pharmaceutical waste, the disposal regulations are generally less stringent than for hazardous waste[4]. Nevertheless, best practices in a laboratory environment dictate a more cautious approach than household disposal methods.
Recommended Disposal Procedure for this compound
The recommended procedure for the disposal of this compound from a research or drug development setting is to utilize a licensed medical or chemical waste contractor. This ensures compliance with all federal and state regulations.
Experimental Protocol: Disposal via Licensed Waste Contractor
-
Segregation: Isolate the this compound waste from other chemical waste streams. This includes pure substance, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Labeling: Clearly label the waste container as "this compound" and include any other relevant information as required by your institution's environmental health and safety (EHS) office and the waste contractor.
-
Packaging: Ensure the waste is securely packaged in a compatible and properly sealed container to prevent leaks or spills.
-
Storage: Store the packaged waste in a designated and secure area until it is collected by the licensed waste contractor.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, as part of your laboratory's chemical inventory and waste management records.
-
Arrangement for Pickup: Contact your institution's EHS office or the licensed waste contractor to schedule a pickup.
Alternative Disposal Considerations (Not Recommended for Laboratories)
While the U.S. Food and Drug Administration (FDA) provides guidelines for the disposal of non-flush list medicines in household trash, this method is not the preferred standard for a professional laboratory setting[5]. The protocol for at-home disposal generally involves mixing the medication with an unappealing substance like dirt or used coffee grounds, sealing it in a plastic bag, and placing it in the trash[5]. However, to maintain the highest safety and compliance standards, laboratory-generated waste should be managed through professional channels.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and recommended procedure for the proper disposal of this compound in a laboratory environment.
References
Comprehensive Safety and Handling Guide for Didesmethyl Cariprazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Didesmethyl cariprazine (B1246890) in a laboratory setting. Given that Didesmethyl cariprazine is a primary active metabolite of cariprazine, a compound classified as hazardous and suspected of reproductive toxicity, a cautious approach to its handling is imperative. The following procedures are based on best practices for managing potent pharmaceutical compounds.
Hazard Assessment and Engineering Controls
While the Safety Data Sheet (SDS) for this compound may classify it as non-hazardous, the principle of "as low as reasonably achievable" (ALARA) exposure should be followed. The structural and functional similarity to cariprazine warrants the implementation of enhanced safety protocols.
Engineering Controls should be the primary method of exposure control.
-
Ventilation: All manipulations of solid this compound, including weighing and aliquoting, should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation risk.
-
Containment: Use of disposable liners on work surfaces can help contain spills and simplify decontamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles should be worn at all times. A face shield should be worn over safety goggles when there is a significant risk of splashes, such as during bulk handling or dissolution. |
| Hand Protection | Double Gloving (Nitrile Gloves) | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contamination is suspected or after a set interval (e.g., every 30-60 minutes). |
| Body Protection | Disposable Lab Coat or Coveralls | A dedicated, disposable lab coat or coveralls should be worn over personal clothing. Ensure cuffs are tucked into the inner pair of gloves. |
| Respiratory Protection | N95 Respirator or Higher | For weighing and handling of the solid compound where dust or aerosols may be generated, a properly fitted N95 respirator is recommended as a minimum precaution. |
| Foot Protection | Closed-Toe Shoes and Shoe Covers | Sturdy, closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan for Handling this compound
Following a step-by-step protocol for handling this compound will ensure a safe and efficient workflow.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Consult the supplier's documentation for specific storage temperature requirements.
Weighing and Aliquoting (Solid Compound)
-
Preparation: Before handling the solid, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood or other ventilated enclosure by laying down a disposable absorbent liner.
-
Handling: Use dedicated spatulas and weighing vessels. Handle the compound gently to avoid generating dust.
-
Cleaning: After weighing, carefully clean all equipment. Decontaminate the work surface and dispose of the liner as hazardous waste.
Dissolution and Solution Handling
-
Preparation: Conduct all dissolutions within a chemical fume hood.
-
Procedure: Slowly add the solvent to the solid to prevent splashing. Keep the container covered as much as possible during the process.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Post-Handling Decontamination
-
Wipe down all work surfaces and equipment with an appropriate decontaminating solution.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, lab coat, inner gloves).
-
Wash hands thoroughly with soap and water after removing all PPE.
Spill and Emergency Procedures
| Procedure | Action |
| Minor Spill | For small spills of solid or solution, absorb with an inert material from a chemical spill kit. Gently sweep or wipe the area, working from the outside in. Place all cleanup materials in a sealed container for hazardous waste disposal. |
| Major Spill | Evacuate the immediate area and alert colleagues and the laboratory supervisor. If safe to do so, restrict access to the spill area. Contact your institution's Environmental Health and Safety (EHS) department for guidance. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical advice if irritation persists. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
The disposal of this compound and associated waste must comply with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste. Place in a clearly labeled, sealed container. |
| Solutions of this compound | Dispose of as hazardous chemical waste. Do not pour down the drain. Collect in a designated, sealed waste container. |
| Contaminated Labware and PPE | All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent liners, lab coats) should be collected in a designated hazardous waste container. |
| Empty Stock Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Note: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[1][2][3][4][5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 3. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
